rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-6-12(4,5)8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTWJYOGVFLUNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1C(=O)O)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398881 | |
| Record name | 1-(tert-Butoxycarbonyl)-3,3-dimethylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143979-40-2 | |
| Record name | 1-(tert-Butoxycarbonyl)-3,3-dimethylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-3,3-dimethylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid: Properties and Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of rac-N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid. It includes detailed experimental protocols for the determination of key physical properties and for a fundamental synthetic transformation. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Core Physical and Chemical Properties
rac-N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid is a chiral, non-proteinogenic amino acid derivative that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutics. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactivity in multi-step synthetic sequences.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₁NO₄ | [1] |
| Molecular Weight | 243.3 g/mol | [1] |
| CAS Number | 143979-40-2 | [1] |
| Appearance | White Solid | [2] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, and Methanol. | [1] |
| Boiling Point (S-enantiomer) | 345.127 °C at 760 mmHg | [2][3] |
| Density (S-enantiomer) | 1.117 g/cm³ | [2][3] |
| Flash Point (S-enantiomer) | 162.527 °C | [2][3] |
| Refractive Index (S-enantiomer) | 1.484 | [2][3] |
Experimental Protocols
Determination of Melting Point
The melting point of a solid carboxylic acid is a crucial indicator of its purity. The following protocol outlines a standard procedure using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry rac-N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Approximate Melting Point Determination: The sample is heated at a relatively fast rate (e.g., 5-10 °C/min) to determine an approximate melting range.
-
Accurate Melting Point Determination: A fresh sample is heated, with the temperature raised quickly to about 15-20 °C below the approximate melting point. The heating rate is then slowed to 1-2 °C/min.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range should be narrow (typically 1-2 °C).
Determination of Solubility
Understanding the solubility of rac-N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid in various solvents is essential for its use in synthesis and for purification processes.
Methodology:
-
Solvent Selection: A range of common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate, hexane) and aqueous solutions of varying pH are selected for testing.
-
Sample Preparation: A known mass (e.g., 10 mg) of the carboxylic acid is placed into a series of small vials.
-
Solvent Addition: A measured volume (e.g., 0.1 mL) of a solvent is added to a vial.
-
Observation and Agitation: The mixture is agitated (e.g., vortexed or sonicated) for a set period (e.g., 1-2 minutes) at a controlled temperature. The solubility is observed and recorded.
-
Incremental Solvent Addition: If the solid does not dissolve, the solvent is added in incremental volumes, with agitation after each addition, until the solid dissolves or a maximum volume is reached.
-
Quantification: The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).
Synthetic Utility and Key Reactions
The primary synthetic utility of rac-N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid lies in its role as a constrained amino acid building block. The Boc protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to liberate the secondary amine for further functionalization, such as amide bond formation.
Boc Group Deprotection
The removal of the Boc protecting group is a fundamental step in utilizing this compound in peptide synthesis or other derivatizations.
Experimental Protocol: Acid-Catalyzed Boc Deprotection
-
Reaction Setup: rac-N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid is dissolved in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane in a round-bottom flask.
-
Acid Addition: A strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in dioxane), is added to the solution at room temperature.[4]
-
Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the disappearance of the starting material.[4]
-
Work-up: Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting amine salt can be used directly in the next step or neutralized with a mild base to obtain the free amine.
Visualized Workflows
To aid in the understanding of the experimental processes and logical relationships, the following diagrams have been generated using the DOT language.
References
An In-Depth Technical Guide to rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid
This technical guide provides a comprehensive overview of rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid, a proline derivative of interest to researchers and professionals in the fields of synthetic chemistry and drug development. This document outlines its chemical structure, physical properties, and its role as a building block in the synthesis of more complex molecules.
Core Chemical Information
This compound , with the CAS Number 143979-40-2, is a synthetic amino acid derivative.[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and utility in peptide synthesis and other chemical reactions. The gem-dimethyl substitution at the 3-position of the pyrrolidine ring introduces significant steric hindrance, which can influence the conformational properties of peptides and other molecules into which it is incorporated. This compound is recognized for its utility in creating biologically active compounds, making it a valuable component in the design of novel therapeutics.[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₁NO₄ | [1][2] |
| Molecular Weight | 243.3 g/mol | [1][2] |
| CAS Number | 143979-40-2 | [1][2] |
| Melting Point | 101 - 123 °C | [1] |
| Appearance | White solid or powder | [1] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, and Methanol | |
| Storage Conditions | 0 - 8 °C | [1] |
Chemical Structure
The chemical structure of this compound is characterized by a pyrrolidine ring, a common five-membered nitrogen-containing heterocycle. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and the carbon atom at the 2-position bears a carboxylic acid functional group. Two methyl groups are attached to the carbon atom at the 3-position.
Experimental Protocols
Due to the absence of a specific and verified experimental protocol, a generalized workflow is presented below to illustrate the conceptual steps that could be involved in the synthesis of such a compound.
Applications in Research and Development
As a proline analog, this compound serves as a valuable building block in synthetic and medicinal chemistry. The incorporation of this rigid, sterically hindered amino acid can impart unique conformational constraints on peptides, which can be advantageous in the design of peptidomimetics with enhanced biological activity and stability. The gem-dimethyl group can also influence hydrophobic interactions within protein binding pockets.[3] Its utility is primarily in academic research for studying protein folding and interactions and in the pharmaceutical industry for the design of new therapeutic agents.[1]
References
In-Depth Technical Guide to (R,S)-Boc-3,3-dimethyl-proline (CAS Number 143979-40-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,S)-Boc-3,3-dimethyl-proline, with CAS number 143979-40-2, is a synthetic amino acid derivative that serves as a crucial building block in peptide synthesis and drug discovery. Its chemical name is rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amine and gem-dimethyl groups at the 3-position of the pyrrolidine ring imparts unique conformational properties and metabolic stability to peptides and peptidomimetics incorporating this moiety. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on experimental protocols and its role in modulating biological processes.
Chemical and Physical Properties
(R,S)-Boc-3,3-dimethyl-proline is a white solid or powder at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 143979-40-2 | N/A |
| IUPAC Name | (2R,S)-1-(tert-butoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid | N/A |
| Synonyms | This compound, (R,S)-Boc-3,3-dimethyl-proline | N/A |
| Molecular Formula | C₁₂H₂₁NO₄ | |
| Molecular Weight | 243.30 g/mol | |
| Appearance | White to off-white solid or powder | |
| Melting Point | 101 - 123 °C | |
| Solubility | Soluble in organic solvents such as DMF and ethanol. | |
| Storage | Store at 0 - 8 °C for long-term stability. |
Synthesis and Experimental Protocols
The synthesis of (R,S)-Boc-3,3-dimethyl-proline involves the protection of the amino group of 3,3-dimethylproline with a tert-butoxycarbonyl (Boc) group. The following is a general experimental protocol for this synthesis.
Synthesis of this compound
This protocol is based on standard procedures for the Boc protection of amino acids.
Materials:
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rac-3,3-dimethylproline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve rac-3,3-dimethylproline in a 1:1 mixture of dioxane and water containing one equivalent of sodium hydroxide.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography to obtain pure (R,S)-Boc-3,3-dimethyl-proline.
Applications in Peptide Synthesis and Drug Discovery
(R,S)-Boc-3,3-dimethyl-proline is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) to introduce sterically constrained proline analogs into peptide sequences. The gem-dimethyl group at the 3-position significantly influences the conformational preferences of the peptide backbone, particularly the cis/trans isomerization of the Xaa-Pro bond.
Solid-Phase Peptide Synthesis (SPPS)
The Boc protection strategy is a well-established method in SPPS. The following is a generalized experimental protocol for incorporating (R,S)-Boc-3,3-dimethyl-proline into a peptide chain.
Materials:
-
Rink Amide resin or other suitable solid support
-
(R,S)-Boc-3,3-dimethyl-proline
-
Other Boc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling agent
-
Hydroxybenzotriazole (HOBt) or other activating agent
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (for Fmoc deprotection if using a mixed strategy)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of 25-50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM and DMF.
-
Neutralization: Neutralize the resin with a solution of 5% diisopropylethylamine (DIPEA) in DMF.
-
Coupling:
-
Pre-activate (R,S)-Boc-3,3-dimethyl-proline (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 10-15 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling, wash the resin and treat it with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Role in Drug Discovery and Peptidomimetics
The incorporation of 3,3-dimethylproline into peptides can lead to compounds with enhanced therapeutic properties. The gem-dimethyl substitution restricts the conformational flexibility of the pyrrolidine ring, which in turn influences the cis-trans equilibrium of the preceding peptide bond. This conformational constraint can lead to:
-
Increased Metabolic Stability: The steric hindrance provided by the dimethyl groups can protect the peptide bond from enzymatic degradation, increasing the in vivo half-life of the peptide drug.
-
Enhanced Receptor Binding Affinity and Selectivity: By locking the peptide into a specific conformation that is favorable for binding to a biological target, the affinity and selectivity of the interaction can be improved.
-
Improved Pharmacokinetic Properties: The increased lipophilicity due to the methyl groups can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the peptide.
One notable area of application is in the design of HIV protease inhibitors, where the conformational rigidity imparted by modified proline residues can lead to more potent and metabolically stable drugs.
Influence on Signaling Pathways
While specific signaling pathways directly modulated by peptides containing (R,S)-Boc-3,3-dimethyl-proline are not extensively documented in publicly available literature, the general role of proline-rich motifs in cellular signaling is well-established. Proline-rich domains are often involved in mediating protein-protein interactions (PPIs), which are fundamental to virtually all signaling pathways.
The introduction of 3,3-dimethylproline can serve as a tool to probe and modulate these interactions. By altering the conformation of a peptide ligand, its binding to a target protein can be either enhanced or disrupted, thereby affecting the downstream signaling cascade.
This diagram illustrates the principle that by introducing (R,S)-3,3-dimethylproline, a peptide's conformation is stabilized. This can lead to a more effective interaction with the binding site of a target protein (Protein A), thereby modulating its interaction with a binding partner (Protein B) and consequently altering the downstream signaling pathway.
Safety and Handling
(R,S)-Boc-3,3-dimethyl-proline should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
(R,S)-Boc-3,3-dimethyl-proline is a valuable and versatile building block for chemists and drug discovery scientists. Its unique structural features provide a powerful tool for the design and synthesis of conformationally constrained peptides and peptidomimetics with improved biological activity and pharmacokinetic profiles. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their research and development endeavors.
Synthesis of Racemic N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for racemic N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid, a substituted proline analog of interest in medicinal chemistry and drug development. The outlined synthesis is a multi-step process commencing with the commercially available N-Boc-pyroglutamic acid. The procedure involves the introduction of two methyl groups at the C3 position, followed by the reduction of the lactam and subsequent oxidation to the desired carboxylic acid, and finally N-Boc protection. This guide details the experimental protocols for each key transformation and presents quantitative data in structured tables for clarity.
Synthetic Strategy Overview
The synthesis of racemic N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid can be envisioned through a multi-step sequence starting from N-Boc-pyroglutamic acid. The core strategy involves the formation of the 3,3-dimethyl substituted pyrrolidine ring, followed by the introduction of the carboxylic acid at the C2 position and N-Boc protection.
Spectroscopic and Synthetic Profile of rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for racemic N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid, a proline analogue with significant potential in synthetic chemistry and drug discovery. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a plausible experimental protocol for its synthesis. The information presented herein is intended to serve as a crucial resource for the identification, characterization, and utilization of this compound in research and development.
Spectroscopic Data
The spectroscopic data for N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid is essential for its unambiguous identification and quality control. As a racemic mixture, the spectroscopic data presented is identical to that of its individual enantiomers, with the exception of analyses sensitive to chirality, such as optical rotation. The molecular formula for this compound is C₁₂H₂₁NO₄, and its molecular weight is 243.3 g/mol .[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide a detailed map of the proton and carbon environments within the molecule.
¹H NMR (Proton NMR)
The proton NMR spectrum of rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid is expected to show distinct signals corresponding to the protons of the pyrrolidine ring, the gem-dimethyl groups, and the tert-butoxycarbonyl (Boc) protecting group. The characteristic singlet for the nine equivalent protons of the Boc group is anticipated to appear in the upfield region, typically around 1.4 ppm.[3]
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key resonances are expected for the carbonyl carbons of the carboxylic acid and the carbamate, the quaternary carbon of the Boc group, the gem-dimethyl carbons, and the carbons of the pyrrolidine ring.
Table 1: NMR Spectroscopic Data for N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid (CDCl₃)
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.7-3.8 | Multiplet | 1H | CH (pyrrolidine ring) | |
| ~3.3-3.6 | Multiplet | 2H | CH₂ (pyrrolidine ring) | |
| ~1.7-2.0 | Multiplet | 2H | CH₂ (pyrrolidine ring) | |
| 1.44 | Singlet | 9H | C(CH₃)₃ (Boc) | |
| ~1.1-1.3 | Singlet(s) | 6H | C(CH₃)₂ |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (Carboxylic Acid) | |
| ~155 | C=O (Boc) | |
| ~80 | C(CH₃)₃ (Boc) | |
| ~60 | CH (pyrrolidine ring) | |
| ~45-55 | CH₂ (pyrrolidine ring) | |
| ~40 | C(CH₃)₂ | |
| ~28 | C(CH₃)₃ (Boc) | |
| ~25 | C(CH₃)₂ |
Note: The data in Table 1 is based on expected chemical shift ranges and data reported for a compound with the same molecular formula in a supplementary information file from Princeton University.[3] Actual values may vary depending on the experimental conditions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid and carbamate functional groups.
Table 2: IR Spectroscopic Data for N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid (Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Strong | C-H stretch (alkane) |
| ~1740 | Strong | C=O stretch (Carboxylic Acid) |
| ~1690 | Strong | C=O stretch (Carbamate) |
| ~1365 | Medium | C-H bend (gem-dimethyl) |
| ~1160 | Strong | C-O stretch (Boc) |
Note: The data in Table 2 is based on expected absorption ranges and data reported for a compound with the same molecular formula in a supplementary information file from Princeton University.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-Boc protected amino acids, a characteristic fragmentation involves the loss of the Boc group.
Table 3: Mass Spectrometry Data for N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid
| m/z | Interpretation |
| 244 | [M+H]⁺ (Molecular ion + proton) |
| 188 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |
| 144 | [M+H - Boc]⁺ (Loss of the Boc group) |
Note: The expected molecular ion [M+H]⁺ is 244.[4] The fragmentation pattern is based on typical behavior of N-Boc protected amino acids.
Experimental Protocols
The following sections detail the plausible experimental procedures for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
A plausible synthesis involves the protection of the nitrogen atom of 3,3-dimethyl-DL-proline with a Boc group.
Materials:
-
3,3-dimethyl-DL-proline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3,3-dimethyl-DL-proline in a 1:1 mixture of dioxane and water containing one equivalent of sodium hydroxide.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to a pH of 2-3 with a cold 1M HCl solution.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield the pure this compound.[4]
Spectroscopic Analysis Workflow
Caption: General workflow for the synthesis and spectroscopic characterization.
NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
IR Spectroscopy Protocol:
-
Sample Preparation: Place a small amount of the purified compound directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically presented as transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry Protocol:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via electrospray ionization (ESI). Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
References
A Technical Guide to the Solubility of rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid. Despite a comprehensive search of available scientific literature and chemical databases, specific quantitative solubility data for this compound in various organic solvents was not found. This document, therefore, provides a detailed, generalized experimental protocol for determining the solubility of a compound such as this compound. The methodologies outlined are based on standard laboratory practices for solubility assessment. Additionally, a logical workflow for these experimental procedures is presented visually using a Graphviz diagram. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to conduct their own solubility studies for this compound of interest.
Introduction
This compound is a protected amino acid derivative that may be utilized as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry and drug development. Understanding the solubility of this compound in various organic solvents is crucial for its effective use in chemical reactions, purification processes, and formulation development. The choice of an appropriate solvent is often dictated by the solubility of the starting materials and the desired reaction conditions.
This guide provides a framework for determining the solubility of this compound in the absence of readily available public data.
Quantitative Solubility Data
A thorough search of scientific databases and literature did not yield specific quantitative solubility data for this compound in common organic solvents. Researchers are advised to perform experimental determinations to ascertain these values for their specific applications. The following sections outline a general procedure for this purpose.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a solid compound in an organic solvent. This method is based on the principle of dissolving a known mass of solute in a measured volume of solvent until saturation is reached.[1][2][3][4]
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane)
-
Analytical balance
-
Vials or test tubes with closures
-
Burette or calibrated pipettes
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Preparation: Weigh a precise amount of this compound and place it into a vial or test tube.[1]
-
Solvent Addition: Carefully add a measured volume of the selected organic solvent to the vial.[1]
-
Dissolution: Vigorously agitate the mixture using a vortex mixer or magnetic stirrer until the solid is completely dissolved.[1] If the solid does not dissolve, continue to add small, precise volumes of the solvent, with agitation after each addition, until complete dissolution is observed.[1]
-
Equilibration (for saturated solutions): To determine the saturation point more accurately, an excess of the solid can be added to a known volume of solvent. The mixture is then agitated in a temperature-controlled environment for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution. This is typically done by centrifugation followed by filtration of the supernatant through a syringe filter to remove any remaining solid particles.
-
Quantification: The concentration of the dissolved solid in the filtered saturated solution can be determined by a suitable analytical method. A common approach is to evaporate the solvent from a known volume of the filtrate and weigh the remaining solid residue.
-
Calculation: The solubility is then calculated and can be expressed in various units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
Qualitative Solubility Assessment:
For a more rapid, qualitative assessment, a small amount of the compound (e.g., a few milligrams) can be added to a small volume of solvent (e.g., 0.5 mL) in a test tube.[4] Observation of whether the compound dissolves completely, partially, or not at all can provide a preliminary indication of its solubility.[4]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound.
References
The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Gem-Dimethyl Substituted Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a ubiquitous five-membered saturated heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1] The strategic introduction of a gem-dimethyl group onto this versatile ring system has emerged as a powerful tactic to enhance pharmacological properties, leading to the development of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and evolving applications of gem-dimethyl substituted pyrrolidines, offering valuable insights for researchers in drug discovery and development.
A Historical Perspective: From Ingold's Principles to Modern Synthesis
The conceptual foundation for the synthesis of gem-dimethyl substituted rings can be traced back to the early 20th century with the work of Sir Christopher Ingold and Jocelyn Thorpe. Their pioneering research on the "Thorpe-Ingold effect" or "gem-dimethyl effect" revealed that the presence of two methyl groups on the same carbon atom of a linear chain significantly accelerates the rate of intramolecular cyclization.[2][3] This effect is attributed to a decrease in the internal bond angle, which brings the reactive ends of the molecule closer together, thus lowering the activation energy for ring formation.[4]
While early synthetic efforts in the mid-20th century focused on the preparation of the parent pyrrolidine and its simpler derivatives, the deliberate incorporation of the gem-dimethyl group gained traction as its benefits in medicinal chemistry became more apparent. One of the early and straightforward methods for the preparation of simple pyrrolidines involved the reaction of 1,4-butanediol with ammonia over a catalyst at high temperatures and pressures.[5]
The synthesis of specific gem-dimethyl substituted pyrrolidines, such as 2,2-dimethylpyrrolidine and 3,3-dimethylpyrrolidine, has been approached through various routes. A common strategy for the synthesis of 2,2-dimethylpyrrolidine involves the reduction of 5,5-dimethyl-2-pyrrolidinone. For 3,3-dimethylpyrrolidine-2,5-dione, a key intermediate, synthesis can be achieved through the reaction of 2,2-dimethylsuccinic acid with ammonia or a primary amine.
The Synthetic Advantage: Thorpe-Ingold Effect in Pyrrolidine Formation
The Thorpe-Ingold effect provides a significant kinetic advantage in the synthesis of gem-dimethyl substituted pyrrolidines, often leading to higher yields and milder reaction conditions compared to their unsubstituted counterparts. This principle is particularly valuable in intramolecular cyclization reactions, which are a cornerstone of pyrrolidine synthesis.
References
Racemic mixture vs enantiomers of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid
An In-depth Technical Guide to N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid: Racemic Mixture vs. Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid is a chiral synthetic building block with potential applications in medicinal chemistry and drug development. The gem-dimethyl substitution at the 3-position introduces a conformational constraint that can be exploited to enhance the pharmacological properties of molecules incorporating this moiety. This technical guide provides a comparative overview of the racemic mixture and the individual (R) and (S) enantiomers of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid, covering their physicochemical properties, synthesis, chiral resolution, and potential biological significance.
Physicochemical Properties
A clear distinction in physicochemical properties between the racemic mixture and the individual enantiomers is crucial for their identification, characterization, and application in stereoselective synthesis and biological studies. While comprehensive experimental data is not uniformly available in the public domain, the following tables summarize the known and computed properties.
Table 1: General Physicochemical Properties
| Property | (S)-Enantiomer | (R)-Enantiomer | Racemic Mixture |
| CAS Number | 174060-98-1[1] | Not available | 143979-40-2[2] |
| Molecular Formula | C₁₂H₂₁NO₄[1] | C₁₂H₂₁NO₄ | C₁₂H₂₁NO₄[2] |
| Molecular Weight | 243.30 g/mol [1] | 243.30 g/mol | 243.30 g/mol [2] |
| Appearance | White Solid[3] | Not available | Not available |
Table 2: Quantitative Physicochemical Data
| Property | (S)-Enantiomer | (R)-Enantiomer | Racemic Mixture |
| Melting Point (°C) | Not available | Not available | Not available |
| Boiling Point (°C at 760 mmHg) | 345.127 (Computed)[4] | Not available | Not available |
| Density (g/cm³) | 1.117 (Computed)[4] | Not available | Not available |
| Specific Rotation ([α]D) | Not available | Not available | 0° (by definition) |
| Solubility | Not available | Not available | Soluble in Chloroform, Ethyl Acetate, and Methanol. |
| Flash Point (°C) | 162.527 (Computed)[4] | Not available | Not available |
| Refractive Index | 1.484 (Computed)[4] | Not available | Not available |
Synthesis and Chiral Resolution
The synthesis of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid typically involves the protection of a suitable pyrrolidine precursor followed by carboxylation. The key challenge lies in the stereoselective synthesis of the enantiomers or the efficient resolution of the racemic mixture.
Synthesis of Racemic N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid
A general, though not specific to this exact molecule, synthetic approach to N-Boc-2-pyrrolidinecarboxylic acid derivatives involves the following conceptual steps.
Experimental Workflow: Synthesis of Racemic N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid
Caption: Conceptual workflow for the synthesis of the racemic mixture.
Detailed Protocol (Hypothetical, based on related syntheses):
-
Boc Protection: To a solution of 3,3-dimethylpyrrolidine in a suitable solvent such as dichloromethane, add a base (e.g., triethylamine) and di-tert-butyl dicarbonate ((Boc)₂O). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Work up the reaction to isolate N-Boc-3,3-dimethylpyrrolidine.
-
Deprotonation and Carboxylation: The enantioselective deprotonation of N-Boc-pyrrolidine using s-BuLi and a chiral ligand like (-)-sparteine is a known method. For a racemic synthesis, a non-chiral ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA) would be used. The N-Boc-3,3-dimethylpyrrolidine is dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether) and cooled to -78 °C under an inert atmosphere. s-BuLi and TMEDA are added to effect deprotonation at the 2-position. The resulting lithiated species is then quenched with solid carbon dioxide (dry ice).
-
Acidic Workup: The reaction mixture is allowed to warm to room temperature, and then an acidic workup (e.g., with aqueous HCl) is performed to protonate the carboxylate and yield the racemic carboxylic acid. The product is then extracted with an organic solvent and purified, typically by column chromatography or crystallization.
Chiral Resolution
The separation of the enantiomers can be a critical step. Common methods include diastereomeric salt formation or chiral chromatography.
Experimental Workflow: Chiral Resolution
Caption: Overview of potential chiral resolution strategies.
Detailed Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for the separation of N-Boc-protected compounds.
-
Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent like hexane and a more polar alcohol such as isopropanol or ethanol. The ratio is optimized to achieve baseline separation of the enantiomers.
-
Detection: A UV detector is commonly used, with the wavelength set to an appropriate value for the Boc-protected compound (e.g., around 210-230 nm).
-
Sample Preparation: The racemic mixture is dissolved in the mobile phase or a compatible solvent at a suitable concentration.
-
Injection and Elution: The sample is injected onto the column, and the enantiomers are eluted at different retention times, allowing for their separation and quantification.
Biological Significance and Signaling Pathways
At present, there is a lack of specific published data on the biological activity and associated signaling pathways for N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid and its individual enantiomers. However, the pyrrolidine scaffold is a common motif in a wide range of biologically active molecules and approved drugs. The introduction of a gem-dimethyl group at the 3-position can serve to:
-
Conformationally Restrict the Ring: This can lead to a more defined three-dimensional structure, which may enhance binding affinity and selectivity for a specific biological target.
-
Increase Lipophilicity: The methyl groups can increase the molecule's ability to cross cell membranes.
-
Block Metabolic Sites: The gem-dimethyl substitution can prevent metabolic degradation at the 3-position, potentially increasing the compound's half-life.
Given that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, the differential biological effects of the (R) and (S) enantiomers of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid-containing compounds would be of high interest in drug discovery.
Logical Relationship: Chirality and Biological Activity
References
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of potential methods for the chiral resolution of racemic N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid. The protocols described are based on established methodologies for the resolution of structurally related N-Boc protected amino acids and pyrrolidine derivatives. Due to the limited availability of specific literature for this exact substrate, the following protocols represent well-established starting points for method development and optimization.
Introduction
The enantiomers of chiral carboxylic acids often exhibit distinct pharmacological and toxicological profiles. Consequently, the development of robust and efficient methods for their separation is a critical step in drug discovery and development. N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid, a sterically hindered cyclic amino acid derivative, presents a unique challenge for chiral resolution. This document outlines three common and effective strategies for its enantiomeric separation: Diastereomeric Salt Resolution, Enzymatic Kinetic Resolution, and Chiral High-Performance Liquid Chromatography (HPLC).
Diastereomeric Salt Resolution
Diastereomeric salt formation is a classical and often scalable method for resolving racemic acids.[] This technique involves the reaction of the racemic acid with a single enantiomer of a chiral base to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2]
General Workflow
Caption: Workflow for Diastereomeric Salt Resolution.
Experimental Protocol
Materials:
-
rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid
-
Chiral resolving agent (e.g., (R)-(-)-1-Phenylethylamine, (S)-(+)-1-(1-Naphthyl)ethylamine, or other chiral amines)
-
Solvents for crystallization (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, or mixtures thereof)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Salt Formation: In a clean, dry flask, dissolve 1.0 equivalent of this compound in a minimal amount of a suitable solvent (e.g., ethanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent.
-
Slowly add the resolving agent solution to the racemic acid solution with stirring. The formation of a precipitate may be observed.
-
Heat the mixture to reflux to ensure complete dissolution and salt formation.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization.
-
Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This solid is the less soluble diastereomeric salt.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in ethyl acetate and add 1 M HCl. Stir vigorously until the solid dissolves.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or by converting to a diastereomeric derivative for NMR analysis.
Data Presentation
| Resolving Agent | Solvent | Equiv. of Agent | Yield (%) | e.e. (%) |
| (R)-(-)-1-Phenylethylamine | Ethanol | 0.5 | 35 | 85 |
| (S)-(+)-1-(1-Naphthyl)ethylamine | Isopropanol | 0.6 | 40 | 92 |
| Brucine | Methanol/Water | 1.0 | 30 | 78 |
| Quinine | Ethyl Acetate | 0.8 | 42 | 95 |
Note: The above data is illustrative. Optimal conditions will need to be determined experimentally.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers.[3] For N-Boc protected amino acids, lipases and proteases are commonly employed to selectively hydrolyze an ester derivative of one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid.[4][5]
General Workflow
Caption: Workflow for Enzymatic Kinetic Resolution.
Experimental Protocol
Materials:
-
This compound methyl (or ethyl) ester
-
Enzyme (e.g., Lipase from Candida antarctica B (CALB), Lipase from Aspergillus niger, or a suitable protease)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Co-solvent (e.g., tert-butanol, acetone, if required for solubility)
-
Ethyl acetate
-
Sodium bicarbonate solution (saturated)
-
Hydrochloric acid (1 M)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Esterification of Racemic Acid: Prepare the methyl or ethyl ester of this compound using standard methods (e.g., Fischer esterification or reaction with diazomethane).
-
Enzymatic Hydrolysis: Suspend the racemic ester in a phosphate buffer. A co-solvent may be added to improve solubility.
-
Add the selected enzyme (e.g., 10-50 mg of lipase per mmol of substrate).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by TLC or HPLC until approximately 50% conversion is reached.
-
Work-up and Separation: Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the mixture with ethyl acetate.
-
Separate the organic layer containing the unreacted ester.
-
Extract the aqueous layer again with ethyl acetate to ensure full recovery of the hydrolyzed acid.
-
Wash the combined organic extracts containing the hydrolyzed acid with saturated sodium bicarbonate solution to separate the acid from any residual ester.
-
Isolation of Products:
-
Unreacted Ester: Dry the organic layer containing the unreacted ester over anhydrous magnesium sulfate and concentrate to obtain the enantiomerically enriched ester. This can be hydrolyzed to the corresponding acid.
-
Hydrolyzed Acid: Acidify the bicarbonate washings to pH 2-3 with 1 M HCl and extract with ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate and concentrate to obtain the enantiomerically enriched acid.
-
-
Analysis: Determine the e.e. of both the unreacted ester and the hydrolyzed acid by chiral HPLC.
Data Presentation
| Enzyme | Substrate | Co-solvent | Time (h) | Conversion (%) | e.e. (Acid) (%) | e.e. (Ester) (%) |
| CALB | Methyl ester | t-Butanol | 24 | 48 | >99 | 96 |
| Lipase AS | Ethyl ester | None | 48 | 51 | 95 | >99 |
| Subtilisin | Methyl ester | Acetone | 36 | 45 | 92 | 88 |
Note: The above data is illustrative. The choice of enzyme, substrate, and reaction conditions is crucial for achieving high enantioselectivity.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers.[6] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[7]
General Workflow
References
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Use of rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac-N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid is a synthetic amino acid analog of proline, characterized by the presence of two methyl groups at the 3-position of the pyrrolidine ring. This gem-dimethyl substitution introduces significant steric hindrance, which in turn imparts unique conformational constraints on peptides into which it is incorporated. These constraints can lead to the stabilization of specific secondary structures, such as β-turns and polyproline helices, and can enhance resistance to enzymatic degradation, making it a valuable tool in peptidomimetic and drug design.
The incorporation of such sterically hindered amino acids into a growing peptide chain, however, presents a significant challenge to standard solid-phase peptide synthesis (SPPS) protocols. The bulky nature of the residue can impede the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics, incomplete coupling, and lower yields.[1] This document provides detailed application notes and optimized protocols for the efficient incorporation of rac-N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid in peptide synthesis.
Key Applications
The unique structural features of 3,3-dimethylproline analogs make them valuable for a range of applications in peptide science and drug discovery:
-
Induction and Stabilization of Secondary Structures: The steric bulk of the gem-dimethyl group restricts the Ramachandran space available to the peptide backbone, promoting the formation of well-defined secondary structures.
-
Enhanced Proteolytic Stability: The unnatural structure of the amino acid can render the adjacent peptide bonds less susceptible to cleavage by proteases, thereby increasing the in vivo half-life of the peptide.
-
Structure-Activity Relationship (SAR) Studies: As a proline mimetic, it allows for the systematic investigation of the role of proline's conformational rigidity in peptide-protein interactions.
Data Presentation: Quantitative Parameters for SPPS
The following tables summarize the key quantitative parameters for the successful incorporation of rac-N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid using a Boc-SPPS strategy. These are recommended starting points and may require further optimization based on the specific peptide sequence.
Table 1: Reagent Excess and Resin Loading
| Parameter | Recommended Value | Notes |
| Resin Substitution | 0.2 - 0.5 mmol/g | A lower substitution resin is recommended to minimize steric hindrance between growing peptide chains. |
| Boc-Amino Acid Excess | 4 - 6 equivalents | A higher excess is necessary to drive the coupling reaction to completion. |
| Coupling Reagent Excess | 4 - 6 equivalents | To ensure efficient activation of the sterically hindered carboxylic acid. |
| Base (DIEA) Excess | 8 - 12 equivalents | To maintain basic conditions and facilitate the coupling reaction. |
Table 2: Recommended Coupling Conditions and Expected Outcomes
| Parameter | Recommended Value | Factors Influencing Outcome |
| Coupling Time | 2 - 6 hours | May require longer coupling times or double coupling. Reaction completion should be monitored. |
| Coupling Reagent | HATU, HCTU, or PyBOP | Potent coupling reagents are essential to overcome the steric hindrance. |
| Deprotection Time | 2 x 15 minutes | Standard deprotection with 50% TFA in DCM is usually effective. |
| Overall Crude Peptide Yield | 30 - 60% | Highly dependent on the peptide length, sequence, and number of hindered residues. |
| Crude Peptide Purity (by HPLC) | 20 - 50% | Purification is typically required. |
| Final Purified Peptide Yield | 5 - 20% | Dependent on the efficiency of the purification steps. |
Experimental Protocols
The following are detailed protocols for the key steps in Boc-SPPS for incorporating rac-N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid.
Protocol 1: Boc Deprotection
This procedure removes the temporary N-terminal Boc protecting group.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Pre-wash: Drain the DCM and wash the resin with the deprotection solution (50% trifluoroacetic acid (TFA) in DCM) for 1-2 minutes.
-
Deprotection: Drain the pre-wash solution and add fresh deprotection solution. Agitate the mixture for 15 minutes at room temperature.
-
Second Deprotection: Drain the solution and repeat the deprotection step with fresh solution for another 15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3 times), isopropanol (1 time), and DCM (3 times).
Protocol 2: Coupling of rac-N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid
This protocol utilizes HATU as the coupling reagent.
-
Amino Acid Activation: In a separate vessel, dissolve rac-N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid (4-6 equivalents) and HATU (3.9-5.9 equivalents) in N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIEA) (8-12 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-6 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test suitable for secondary amines (e.g., Chloranil test). A negative test indicates complete coupling. If the test is positive, a second coupling (recoupling) with freshly prepared activated amino acid is recommended.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and byproducts.
Protocol 3: HF Cleavage and Peptide Precipitation
This final step cleaves the completed peptide from the resin and removes the side-chain protecting groups. Caution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized HF-resistant apparatus within a certified fume hood by trained personnel.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is HF:p-cresol:p-thiocresol (90:5:5).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in the HF apparatus. Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Wash the remaining resin and scavenger mixture with cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge or filter to collect the crude peptide, wash with cold ether, and dry under vacuum.
Mandatory Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating rac-N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid.
Caption: Logical relationship between the chemical structure of 3,3-dimethylproline and its impact on peptide properties.
References
Application of rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid in medicinal chemistry
(PDF) Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles Overview of PDCA synthesis methods. A) Methods starting from unsubstituted pyrrole. B) Synthetic approaches via 1,4‐diketones. C) This work. PDCA synthesis route. i.) Boc2O, DMAP in MeCN, rt; ii.) 1. n‐BuLi, TMP in THF, −78 °C 2.) MeCOOCl, −78 °C – rt; iii.) TFA in DCM (1 : 2), rt; iv.) NaH, R‐X in DMF, 0 °C – rt; v.) NaOH in THF/H2O, 70 °C. Alkylation of compound 4. [a] 1.25 eq, X=I, 1–5 h; [b] 1.25 eq, X=Br, 1–24 h; [c] 10.0 eq, X=I, 24 h. Saponification of dimethyl pyrrole‐2,5‐dicarboxylates. ... Here, we report a five‐step synthesis route for N‐substituted PDCAs starting from pyrrole, with total yields up to 42 %. The synthetic approach allowed the introduction of several different functional moieties to the pyrrole nitrogen, such as aliphatic saturated and unsaturated side‐chains, as well as benzylic groups. ... ... NaHCO3and brine. The aqueous phase was washed. with diethyl ether (2×200 mL), and the combined. organic phases dried over Na2SO4. The solvent was. removed under reduced pressure (minimum: 70 mbar. at 50°C due to the volatility of the product), and. the concentrate was diluted with hexane and purified. by DCVC (10.0×5.00 cm, n-hexane/EtOAc 100: 1 to. 75: 1, 50: 1, 20: 1). Remaining solvent traces were. removed by purging with nitrogen. The compound. was obtained as a colorless oil with a fruity smell. (11.1 g, 95 % yield). Rf=0.43 (n-hexane/EtOAc 20: 1); 1H-NMR (400 MHz,. CDCl3, 25°C, TMS): δ=7.23 (t, J=2.3 Hz, 2H; CH), 6.21. (t, J=2.3 Hz, 2H; CH), 1.59 (s, 9H; CH3) ppm; 13C NMR. (101 MHz, CDCl3, 25 °C, TMS): δ=149.0 (CO2tBu), 120.0. (CH), 111.9 (CH), 83.6 (CMe3), 27.5 (CH3) ppm; IR (ATR). ν: 2981, 1740, 1472, 1400, 1370, 1340, 1312,. 1255,1149,1075, 1033, 950, 851, 827, 772, 735, 589,. 536 cm 1. Synthesis of Dimethyl N-Boc-pyrrole-2,5-dicarboxylate. (3) ... ... Terms and conditions apply. ... work is properly cited. ... benzylic groups. Keywords: PDCA, Pyrroles, PEF, Carboxylation, N-alkylation. ... Paal-Knorr reaction (Scheme 1). ... 1,4-diketones. C) This work. ... obtain the final dicarboxylic acids. ... acetic acid (TFA) in DCM at room temperature. ... (Scheme 3). ... consumed before the work-up of the reaction mixture. ... Scheme 2. PDCA synthesis route. i.) BocO, DMAP in MeCN, rt; ii.) 1. n-BuLi, TMP in THF, 78 °C 2.) MeCOOCl, 78 °C – rt; iii.) ... THF/HO, 70°C. Scheme 3. Alkylation of compound 4. [a] 1.25 eq, X=I, 1–5 h; [b] 1.25 eq, X=Br, 1–24 h; [c] 10.0 eq, X=I, 24 h. ... for the other compounds. ... obtain the product with high purity. ... lates. ... internal alkyne-azide cycloaddition (B). ... substituted PDCAs. ... mineral oil. ... tetramethylsilane or the respective deuterated solvent. ... 5.35 min followed by a hold of 95 % B for 2.5 min. ... subtracted. 1
Synthesis of N-Boc-3,3-dimethyl-D-prolinol Synthesis of N-Boc-3,3-dimethyl-D-prolinol. A solution of N-Boc-3,3-dimethyl-D-proline (2.0 g, 8.2 mmol) in anhydrous THF (40 mL) was cooled to 0° C. and treated with borane-methyl sulfide complex (1.2 mL, 12.4 mmol). The reaction mixture was stirred at 0° C. for 30 min, then at room temperature for an additional 3 h. The reaction was quenched by the slow addition of MeOH (10 mL). The mixture was concentrated and the residue was partitioned between EtOAc and saturated aqueous NaHCO3 solution. The aqueous layer was extracted with EtOAc (3×). The combined organic layers were dried over Na2SO4, filtered, and concentrated to afford N-Boc-3,3-dimethyl-D-prolinol as a colorless oil (1.8 g, 95% yield), which was used without further purification. 1H NMR (400 MHz, CDCl3) δ 4.10-3.95 (m, 1H), 3.75-3.59 (m, 2H), 3.50-3.20 (m, 2H), 1.80-1.60 (m, 2H), 1.46 (s, 9H), 1.10 (s, 3H), 0.95 (s, 3H). From US20060287239. 2
Synthesis of N-Boc-3,3-dimethyl-L-proline p-nitrophenyl ester To a solution of N-Boc-3,3-dimethyl-L-proline (1.0 g, 4.1 mmol) in pyridine (20 mL) was added p-nitrophenyl trifluoroacetate (1.47 g, 6.2 mmol). The reaction mixture was stirred at room temperature for 16 h. The solvent was removed in vacuo and the residue was purified by flash chromatography (SiO2, hexanes/EtOAc 9:1) to give N-Boc-3,3-dimethyl-L-proline p-nitrophenyl ester (1.1 g, 73%) as a white solid. From US20060287239. 3
Synthesis of N-Boc-3,3-dimethyl-L-proline To a solution of L-proline (10 g, 87 mmol) in 1N NaOH (100 mL) was added Boc2O (28.4 g, 130 mmol). The mixture was stirred at room temperature for 16 h. The aqueous solution was washed with ether (3×), and then acidified with 1N HCl to pH 3. The mixture was extracted with EtOAc (3×). The combined organic layers were dried over Na2SO4, filtered, and concentrated to give N-Boc-3,3-dimethyl-L-proline as a white solid (16.5 g, 88% yield). From US20060287239. 4
Synthesis of N-Boc-3,3-dimethyl-D-proline To a solution of N-Boc-3,3-dimethyl-D-proline methyl ester (3.8 g, 14.8 mmol) in THF (75 mL) was added a solution of LiOH (0.7 g, 29.5 mmol) in water (25 mL). The reaction mixture was stirred at room temperature for 4 h. The organic solvent was removed in vacuo and the aqueous residue was acidified with 1N HCl to pH 3. The mixture was extracted with EtOAc (3×). The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated to afford N-Boc-3,3-dimethyl-D-proline as a white solid (3.5 g, 98% yield). 1H NMR (400 MHz, CDCl3) δ 4.10-3.95 (m, 1H), 3.50-3.20 (m, 2H), 2.20-2.05 (m, 1H), 1.80-1.65 (m, 1H), 1.46 (s, 9H), 1.25 (s, 3H), 1.05 (s, 3H). From US20060287239. 5
Synthesis of 3,3-dimethyl-D-proline methyl ester hydrochloride A solution of N-Boc-3,3-dimethyl-D-proline (3.5 g, 14.4 mmol) in 4N HCl/dioxane (30 mL) was stirred at room temperature for 2 h. The solvent was removed in vacuo to give 3,3-dimethyl-D-proline methyl ester hydrochloride as a white solid (2.8 g, 100% yield). From US20060287239. 6
Synthesis of N-Boc-3,3-dimethyl-L-prolinamide To a solution of N-Boc-3,3-dimethyl-L-proline (1.0 g, 4.1 mmol) in CH2Cl2 (20 mL) was added HOBt (0.83 g, 6.2 mmol), EDC (1.2 g, 6.2 mmol), and NH4Cl (0.44 g, 8.2 mmol). The reaction mixture was stirred at room temperature for 16 h. The solvent was removed in vacuo and the residue was partitioned between EtOAc and saturated aqueous NaHCO3 solution. The aqueous layer was extracted with EtOAc (3×). The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated. The residue was purified by flash chromatography (SiO2, hexanes/EtOAc 1:1) to give N-Boc-3,3-dimethyl-L-prolinamide (0.8 g, 80%) as a white solid. From US20060287239. 7
Synthesis of N-Boc-3,3-dimethyl-D-proline methyl ester To a solution of 3,3-dimethyl-D-proline methyl ester hydrochloride (2.8 g, 14.4 mmol) in CH2Cl2 (70 mL) was added Et3N (4.0 mL, 28.9 mmol) and Boc2O (3.5 g, 15.9 mmol). The reaction mixture was stirred at room temperature for 16 h. The solvent was removed in vacuo and the residue was partitioned between EtOAc and saturated aqueous NaHCO3 solution. The aqueous layer was extracted with EtOAc (3×). The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated. The residue was purified by flash chromatography (SiO2, hexanes/EtOAc 9:1) to give N-Boc-3,3-dimethyl-D-proline methyl ester as a colorless oil (3.8 g, 100% yield). From US20060287239. 8
Synthesis of N-Boc-3,3-dimethyl-D-prolinamide To a solution of N-Boc-3,3-dimethyl-D-proline (3.5 g, 14.4 mmol) in CH2Cl2 (70 mL) was added HOBt (2.9 g, 21.6 mmol), EDC (4.1 g, 21.6 mmol), and NH4Cl (1.5 g, 28.8 mmol). The reaction mixture was stirred at room temperature for 16 h. The solvent was removed in vacuo and the residue was partitioned between EtOAc and saturated aqueous NaHCO3 solution. The aqueous layer was extracted with EtOAc (3×). The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated. The residue was purified by flash chromatography (SiO2, hexanes/EtOAc 1:1) to give N-Boc-3,3-dimethyl-D-prolinamide (3.1 g, 89%) as a white solid. From US20060287239. 9
EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS Nikita O. Derkach,1 Kostiantyn V. Levchenko,1 Ievgenii - ChemRxiv In the introduction part we have touched on utility of 3,3-dimethylproline molecular platform for medicinal chemistry investigations, which was also regarded as proline-valine chimera. 62 What is more, gem-di-Me fragment imparts enhanced metabolic stability to the molecules containing it. Besides that, inclusion of 3,3- dimethylproline derivatives in medicinal chemistry programs of pharmaceutical giants, like SmithKline Beecham Corp. 63 and AstraZeneca64 also adds to its value. Evidently, 3,3-dimethylproline is closely related to the objects of the current study. ... 38 A possible strategy for controlling the shape of peptide chains is to substitute 3,3-dimethylproline for proline, therefore decreasing the rate of N- terminal amide isomerization in peptides. 39 A representative set of approved and investigational drugs with “unusual” proline platform is exemplified in Figure 1(B). Generally, modification can affect any of proline's in-ring carbons (including condensed counterparts), thus providing derivatives that ensure perfect activity/safety profile. ... Remarkably, creation of all the hybrids improved pharmacological profile of the parent compounds with retained or improved bioactivity. The distinct influence of proline on the hybrids' structure and activity has given rise to works focusing on preparation of proline derived amino acids that were inserted into peptides to investigate their structural and biological characteristics. 37 Another case represents construction of 3,3-dimethylprolines and related derivatives to design peptidomimetics against HIV protease with enhanced metabolic stability and bioactivity. ... The distinct influence of proline on the hybrids' structure and activity has given rise to works focusing on preparation of proline derived amino acids that were inserted into peptides to investigate their structural and biological characteristics. ... Another case represents construction of 3,3-dimethylprolines and related derivatives to design peptidomimetics against HIV protease with enhanced metabolic stability and bioactivity. 10
Synthesis of N-Boc-3,3-dimethyl-L-prolinol A solution of N-Boc-3,3-dimethyl-L-proline (2.0 g, 8.2 mmol) in anhydrous THF (40 mL) was cooled to 0° C. and treated with borane-methyl sulfide complex (1.2 mL, 12.4 mmol). The reaction mixture was stirred at 0° C. for 30 min, then at room temperature for an additional 3 h. The reaction was quenched by the slow addition of MeOH (10 mL). The mixture was concentrated and the residue was partitioned between EtOAc and saturated aqueous NaHCO3 solution. The aqueous layer was extracted with EtOAc (3×). The combined organic layers were dried over Na2SO4, filtered, and concentrated to afford N-Boc-3,3-dimethyl-L-prolinol as a colorless oil (1.8 g, 95% yield), which was used without further purification. 1H NMR (400 MHz, CDCl3) δ 4.10-3.95 (m, 1H), 3.75-3.60 (m, 2H), 3.50-3.20 (m, 2H), 1.80-1.60 (m, 2H), 1.46 (s, 9H), 1.10 (s, 3H), 0.95 (s, 3H). From US20060287239. 11 Application of rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid in Medicinal Chemistry: A Versatile Building Block for Novel Therapeutics
Introduction
This compound, a synthetic amino acid derivative, has emerged as a valuable building block in medicinal chemistry. The incorporation of a gem-dimethyl group at the 3-position of the proline ring introduces significant conformational constraints and enhances metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled and selective chemical transformations during multi-step syntheses. This application note details the use of this racemic compound in the development of bioactive molecules, including experimental protocols and relevant data.
Application in the Design of HIV Protease Inhibitors
One of the key applications of 3,3-dimethylproline derivatives is in the development of peptidomimetics targeting viral proteases, particularly HIV protease. The unique structural features of this modified proline analog can lead to enhanced binding affinity and improved pharmacokinetic profiles of the resulting inhibitors. The gem-dimethyl substitution can influence the pucker of the pyrrolidine ring, which in turn affects the overall conformation of the peptide backbone, allowing for optimized interactions with the enzyme's active site. Furthermore, this modification can increase resistance to enzymatic degradation, a crucial factor for the development of orally bioavailable drugs.
While specific examples detailing the direct use of the racemic N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid are not extensively documented in publicly available literature, the synthesis of its chiral counterparts and their incorporation into complex molecules is well-established, suggesting the utility of the racemic mixture in initial screening and process development.
General Synthetic Utility
The N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid serves as a versatile starting material for the synthesis of a variety of more complex chemical entities. The carboxylic acid functionality can be readily converted to amides, esters, and other derivatives, while the Boc-protected amine can be deprotected to allow for further functionalization.
Experimental Protocols
The following protocols are representative of the synthetic transformations involving N-Boc-3,3-dimethylproline derivatives and are adapted from procedures for structurally similar compounds.
Protocol 1: Amide Coupling
This protocol describes a general procedure for the formation of an amide bond from N-Boc-3,3-dimethyl-L-proline, which is applicable to the racemic mixture.
Reaction:
Materials:
-
N-Boc-3,3-dimethyl-L-proline (1.0 g, 4.1 mmol)
-
1-Hydroxybenzotriazole (HOBt) (0.83 g, 6.2 mmol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 g, 6.2 mmol)
-
Ammonium chloride (NH4Cl) (0.44 g, 8.2 mmol)
-
Dichloromethane (CH2Cl2) (20 mL)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
Procedure:
-
To a solution of N-Boc-3,3-dimethyl-L-proline (1.0 g, 4.1 mmol) in CH2Cl2 (20 mL), add HOBt (0.83 g, 6.2 mmol), EDC (1.2 g, 6.2 mmol), and NH4Cl (0.44 g, 8.2 mmol).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Remove the solvent in vacuo.
-
Partition the residue between EtOAc and saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with EtOAc (3 times).
-
Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.
-
Purify the residue by flash chromatography (SiO2, hexanes/EtOAc 1:1) to yield N-Boc-3,3-dimethyl-L-prolinamide.
Quantitative Data:
| Product | Starting Material | Yield | Purity | Reference |
| (S)-1-(tert-butoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxamide | (S)-1-(tert-butoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid | 80% | White solid | |
| (R)-1-(tert-butoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxamide | (R)-1-(tert-butoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid | 89% | White solid |
Protocol 2: Reduction of the Carboxylic Acid
This protocol outlines the reduction of the carboxylic acid to a primary alcohol, a common transformation to create chiral building blocks.
Reaction:
Materials:
-
N-Boc-3,3-dimethyl-D-proline (2.0 g, 8.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (40 mL)
-
Borane-methyl sulfide complex (1.2 mL, 12.4 mmol)
-
Methanol (MeOH) (10 mL)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
Procedure:
-
Cool a solution of N-Boc-3,3-dimethyl-D-proline (2.0 g, 8.2 mmol) in anhydrous THF (40 mL) to 0°C.
-
Add borane-methyl sulfide complex (1.2 mL, 12.4 mmol) to the solution.
-
Stir the reaction mixture at 0°C for 30 minutes, then at room temperature for an additional 3 hours.
-
Quench the reaction by the slow addition of MeOH (10 mL).
-
Concentrate the mixture and partition the residue between EtOAc and saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with EtOAc (3 times).
-
Combine the organic layers, dry over Na2SO4, filter, and concentrate to afford N-Boc-3,3-dimethyl-D-prolinol.
Quantitative Data:
| Product | Starting Material | Yield | Purity | Reference |
| N-Boc-3,3-dimethyl-D-prolinol | N-Boc-3,3-dimethyl-D-proline | 95% | Colorless oil | |
| N-Boc-3,3-dimethyl-L-prolinol | N-Boc-3,3-dimethyl-L-proline | 95% | Colorless oil |
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic protocols described above.
Caption: Workflow for amide coupling of the title compound.
Caption: Workflow for the reduction of the carboxylic acid.
This compound is a valuable and versatile building block in medicinal chemistry. Its unique structural features, particularly the gem-dimethyl substitution, offer advantages in designing molecules with improved metabolic stability and conformational rigidity. The straightforward and high-yielding protocols for its derivatization make it an accessible tool for researchers and drug development professionals in the synthesis of novel therapeutic agents, particularly in the area of peptidomimetics and protease inhibitors. Further exploration of this scaffold is warranted to fully exploit its potential in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Application Notes and Protocols: Purification of rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of racemic N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid. The protocols outlined below are established techniques for the purification of N-Boc protected amino acids and are adaptable for the target compound.
Purification by Crystallization
Crystallization is a primary technique for purifying solid organic compounds. For N-Boc protected amino acids that may initially present as oils or semi-solids, a seed-induced crystallization followed by slurrying in a non-polar solvent is an effective method.[1]
Quantitative Data Summary
| Parameter | Result |
| Initial Purity (by HPLC) | Typically 90-95% |
| Purity after Crystallization (by HPLC) | >99%[1] |
| Typical Yield | 85-95%[1] |
| Appearance | White to off-white solid[2] |
| Melting Point | 120-124°C[2] |
Experimental Protocol: Seed-Induced Crystallization
-
Preparation: The crude rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid, often obtained as a viscous oil after synthesis and work-up, is placed in a suitable flask.[1]
-
Solvent Removal: Ensure all residual solvents from the reaction work-up are removed under reduced pressure to yield the crude oily product.[1]
-
Seeding: Introduce a small quantity of pure, crystalline N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid (seed crystals) into the oil.[1]
-
Solidification: Allow the mixture to stand at room temperature. The oil will gradually solidify as crystallization progresses. This may take several hours.[1]
-
Pulping/Slurrying: Once the material has solidified, add a weak polar or non-polar solvent, such as diethyl ether or hexane, to create a slurry.[1] This step helps to wash away impurities that are more soluble in the solvent.
-
Agitation: Stir the slurry at room temperature for a period of time (e.g., 2-4 hours) to ensure complete crystallization and washing.[1]
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the filter cake with a small amount of the cold pulping solvent to remove any remaining impurities.
-
Drying: Dry the purified product under reduced pressure, for instance at 60°C, for 10-30 hours to obtain the final crystalline solid.[1]
Crystallization Workflow Diagram
Caption: Workflow for the purification of this compound by crystallization.
Purification by Column Chromatography
Silica gel column chromatography is a widely used technique for the purification of organic compounds based on their polarity.[3] It is particularly useful for removing impurities that are structurally similar to the desired product.
Quantitative Data Summary
| Parameter | Result |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | 5% Methanol in Chloroform (representative) |
| Purity after Chromatography (by HPLC) | >98%[3] |
| Typical Yield | 70-85% |
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a chromatography column by packing it with silica gel (e.g., 60-120 mesh) as a slurry in a non-polar solvent like hexane.[3]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.[3] Adsorb the sample onto a small amount of silica gel, and then carefully load it onto the top of the prepared column.
-
Elution: Begin eluting the column with the chosen mobile phase (e.g., a mixture of a non-polar solvent like hexane or chloroform and a more polar solvent like ethyl acetate or methanol).[3] The polarity of the eluent can be gradually increased to facilitate the separation of compounds.
-
Fraction Collection: Collect the eluate in fractions.
-
Purity Analysis: Monitor the purity of the collected fractions using Thin Layer Chromatography (TLC).
-
Pooling and Concentration: Combine the pure fractions containing the desired product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.[3]
Column Chromatography Workflow Diagram
Caption: Workflow for the purification of this compound by column chromatography.
Chiral Resolution (for separation of enantiomers)
For applications requiring enantiomerically pure forms of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid, chiral resolution techniques can be employed. This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer. While a specific protocol for the target molecule is not detailed in the provided search results, the general principles of diastereomeric salt resolution are applicable. Another advanced method is dynamic thermodynamic resolution (DTR), which has been applied to similar N-Boc protected heterocycles.[4]
Logical Relationship for Chiral Resolution
Caption: Logical workflow for the chiral resolution of a racemic carboxylic acid via diastereomeric salt formation.
References
- 1. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 2. This compound | 143979-40-2 [amp.chemicalbook.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Coupling of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and representative protocols for the amide coupling of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid with primary and secondary amines. The selection of appropriate coupling reagents and reaction conditions is critical for achieving high yields and purity, particularly when working with sterically hindered amino acids such as this.
Introduction
N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid is a valuable building block in medicinal chemistry due to its constrained cyclic structure and the presence of gem-dimethyl groups, which can impart unique conformational properties to the resulting molecules. The successful coupling of this carboxylic acid to an amine is a key step in the synthesis of a wide range of compounds, including peptides and small molecule inhibitors. This document outlines common coupling methodologies and provides protocols that can be adapted for specific research needs.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is crucial for efficient amide bond formation. The following table summarizes the performance of commonly used coupling reagents that are suitable for the coupling of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid. Please note that the typical yields and purities are based on general literature for similar N-Boc protected amino acids and may require optimization for this specific substrate.
| Coupling Reagent | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| HATU | None | DIPEA, TEA | DMF, DCM | 1-4 hours | > 90% | High efficiency, fast reaction times, low racemization. | Higher cost, potential for side reactions if not used correctly. |
| HBTU | HOBt | DIPEA, TEA | DMF, DCM | 1-6 hours | 85-95% | Efficient, well-established, less expensive than HATU. | Can cause guanidinylation of the amine. |
| EDC | HOBt, NHS | DIPEA, TEA | DCM, DMF | 4-24 hours | > 85% | Water-soluble byproducts, mild reaction conditions. | Less stable at neutral pH, requires careful pH control. |
| DCC | HOBt, NHS | None | DCM, THF | 2-12 hours | > 80% | High activation efficiency. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration. |
-
HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
-
HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
-
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
-
DCC: N,N'-Dicyclohexylcarbodiimide
-
HOBt: 1-Hydroxybenzotriazole
-
NHS: N-Hydroxysuccinimide
-
DIPEA: N,N-Diisopropylethylamine
-
TEA: Triethylamine
-
DMF: Dimethylformamide
-
DCM: Dichloromethane
-
THF: Tetrahydrofuran
Experimental Protocols
The following are representative protocols for the coupling of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid with a generic amine (R-NH2). These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Coupling using HATU
This protocol is recommended for sterically hindered substrates due to the high reactivity of HATU.
Materials:
-
N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid
-
Amine (R-NH2)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid (1.0 eq) in anhydrous DMF or DCM.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.
-
Coupling: Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 0.1 N HCl), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Coupling using EDC/HOBt
This is a widely used and cost-effective method for amide bond formation.
Materials:
-
N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid
-
Amine (R-NH2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Preparation: Dissolve N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, dilute the reaction mixture with DCM or ethyl acetate. Wash the organic phase with water to remove the water-soluble urea byproduct and any excess EDC. Follow with washes using a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the residue via flash column chromatography.
Visualizations
The following diagrams illustrate the general workflow and a key signaling pathway in amide bond formation.
Caption: General experimental workflow for amide coupling.
Caption: Simplified carbodiimide activation pathway.
Application Notes and Protocols: Incorporation of 3,3-Dimethylpyrrolidine Scaffolds into Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, featured in numerous FDA-approved drugs and clinical candidates. Its three-dimensional nature, conferred by the sp³-hybridized carbon atoms, allows for a greater exploration of chemical space compared to flat, aromatic systems. This can lead to improved binding affinity, selectivity, and pharmacokinetic properties. The introduction of a gem-dimethyl group at the 3-position of the pyrrolidine ring offers several potential advantages, including increased metabolic stability by blocking a potential site of oxidation, and conformational restriction of the ring, which can pre-organize the molecule for optimal interaction with its biological target.
These application notes provide an overview of the synthesis and potential applications of 3,3-dimethylpyrrolidine-containing compounds in drug discovery, with a focus on their use as inhibitors of the p53-MDM2 protein-protein interaction, a critical pathway in cancer biology.
Data Presentation: Biological Activity of a Representative 3,3-Dimethylpyrrolidine-Containing MDM2-p53 Inhibitor
Here, we present hypothetical but representative biological data for a candidate compound, "Compound X," which incorporates a 3,3-dimethylpyrrolidine scaffold and is designed as an inhibitor of the p53-MDM2 interaction.
| Compound | Structure | MDM2 Binding Affinity (Ki, nM) | Cell-Based p53 Activation (EC50, µM) | Cytotoxicity in SJSA-1 cells (IC50, µM) |
| Compound X | 3-(4-chlorophenyl)-N-(2-((3,3-dimethylpyrrolidin-1-yl)methyl)phenyl)isoxazole-5-carboxamide | 15 | 0.5 | 1.2 |
| Nutlin-3a (Reference) | 4-(((4S,5R)-4,5-bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl)carbonyl)piperazin-2-one | 22 | 0.8 | 2.5 |
Experimental Protocols
I. Synthesis of a Key Intermediate: 1-Boc-3,3-dimethylpyrrolidin-2-one
A common strategy for the synthesis of 3,3-dimethylpyrrolidine derivatives involves the alkylation of a pyrrolidin-2-one precursor.
Materials:
-
1-Boc-pyrrolidin-2-one
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 1-Boc-pyrrolidin-2-one (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (2.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford 1-Boc-3,3-dimethylpyrrolidin-2-one.
II. Reduction of the Lactam to 3,3-Dimethylpyrrolidine
Materials:
-
1-Boc-3,3-dimethylpyrrolidin-2-one
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
Procedure:
-
To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1-Boc-3,3-dimethylpyrrolidin-2-one (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Stir the resulting suspension at room temperature for 30 minutes, then add anhydrous sodium sulfate and stir for another 15 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-Boc-3,3-dimethylpyrrolidine.
-
To remove the Boc protecting group, dissolve the crude product in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stir at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure and basify the residue with 1 M NaOH.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate carefully to afford 3,3-dimethylpyrrolidine.
III. In Vitro MDM2-p53 Interaction Assay (ELISA-based)
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to measure the ability of a test compound to inhibit the interaction between MDM2 and a p53-derived peptide.
Materials:
-
Recombinant human MDM2 protein
-
Biotinylated p53 peptide (residues 13-29)
-
Streptavidin-coated 96-well plates
-
Anti-MDM2 antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)
-
Test compounds (dissolved in DMSO)
Procedure:
-
Coat a streptavidin-coated 96-well plate with biotinylated p53 peptide and incubate for 1 hour at room temperature.
-
Wash the plate three times with assay buffer.
-
Add a solution of recombinant MDM2 protein pre-incubated with various concentrations of the test compound (or DMSO as a vehicle control) to the wells.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with assay buffer.
-
Add the anti-MDM2 antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with assay buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with assay buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value by non-linear regression analysis.
Visualizations
Caption: Synthetic and biological evaluation workflow.
Caption: Inhibition of the p53-MDM2 signaling pathway.
Application Notes and Protocols for the Asymmetric Synthesis of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of the enantiomers of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid, a valuable chiral building block in medicinal chemistry and drug development. The gem-dimethyl substitution at the 3-position introduces significant steric hindrance, making the stereoselective construction of the adjacent C2-stereocenter a challenging synthetic problem.
Two primary strategies are presented herein, based on established methodologies in asymmetric synthesis:
-
Strategy A: Asymmetric Deprotonation and Carboxylation of N-Boc-3,3-dimethylpyrrolidine. This approach leverages a chiral ligand to effect the enantioselective removal of a proton at the C2 position, followed by quenching with carbon dioxide.
-
Strategy B: Chiral Auxiliary-Mediated Diastereoselective Alkylation. This classic and robust method employs a removable chiral auxiliary to direct the stereoselective alkylation of a pyrrolidinone precursor, which is then converted to the target carboxylic acid.
These protocols are designed to provide a comprehensive guide for the synthesis of both enantiomers of the target molecule, enabling access to diverse chiral scaffolds for drug discovery programs.
Strategy A: Asymmetric Deprotonation and Carboxylation
This strategy is adapted from well-established methods for the asymmetric α-functionalization of N-Boc-pyrrolidine. It relies on the formation of a configurationally stable organolithium intermediate through deprotonation with a chiral base complex, followed by trapping with an electrophile. For the synthesis of the target carboxylic acid, carbon dioxide is used as the electrophile. The choice of the chiral ligand, either (-)-sparteine or its (+)-sparteine surrogate, determines the enantiomer of the product obtained.
Experimental Protocol: Asymmetric Carboxylation of N-Boc-3,3-dimethylpyrrolidine
Materials:
-
N-Boc-3,3-dimethylpyrrolidine
-
(-)-Sparteine or (+)-Sparteine surrogate
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
Dry carbon dioxide (CO2) gas
-
Anhydrous diethyl ether (Et2O) or methyl tert-butyl ether (MTBE)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware for air- and moisture-sensitive reactions (Schlenk line, argon/nitrogen atmosphere)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add N-Boc-3,3-dimethylpyrrolidine (1.0 equiv) and anhydrous diethyl ether or MTBE (to make a 0.1 M solution).
-
Addition of Chiral Ligand: Add (-)-sparteine (for the (S)-enantiomer) or the (+)-sparteine surrogate (for the (R)-enantiomer) (1.2 equiv).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add s-BuLi (1.2 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C. The solution will typically turn a pale yellow to orange color.
-
Aging: Stir the reaction mixture at -78 °C for 3-4 hours to ensure complete formation of the organolithium intermediate.
-
Carboxylation: Bubble dry CO2 gas through the solution for 1 hour at -78 °C. A white precipitate may form.
-
Quenching: Slowly add saturated aqueous NaHCO3 solution to quench the reaction, followed by warming to room temperature.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomer of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid.
Quantitative Data Summary (Strategy A)
| Entry | Chiral Ligand | Product Enantiomer | Typical Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (-)-Sparteine | (S) | 65-75 | 90-96 |
| 2 | (+)-Sparteine surrogate | (R) | 60-70 | 88-94 |
Note: The yields and enantiomeric excesses are estimated based on similar reactions with N-Boc-pyrrolidine and may vary depending on the specific reaction conditions and the steric hindrance of the 3,3-dimethyl group.
Workflow Diagram (Strategy A)
Caption: Workflow for Strategy A: Asymmetric Deprotonation and Carboxylation.
Strategy B: Chiral Auxiliary-Mediated Diastereoselective Alkylation
This strategy involves the use of a chiral auxiliary, such as an Evans oxazolidinone, to control the stereochemistry of an alkylation reaction. The N-Boc-3,3-dimethylpyrrolidinone is first N-acylated with the chiral auxiliary. The resulting imide is then deprotonated to form a chiral enolate, which undergoes diastereoselective alkylation. Subsequent removal of the chiral auxiliary and conversion of the introduced alkyl group yields the target carboxylic acid.
Experimental Protocol: Chiral Auxiliary-Mediated Synthesis
Step 1: N-Acylation of Chiral Auxiliary
-
To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 equiv) in anhydrous THF at -78 °C, add n-butyllithium (n-BuLi) (1.05 equiv) dropwise.
-
Stir for 30 minutes, then add N-Boc-3,3-dimethyl-2-oxopyrrolidine-1-carbonyl chloride (prepared separately from N-Boc-3,3-dimethyl-2-oxopyrrolidine) (1.1 equiv).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Purify by flash chromatography to yield the N-acylated chiral auxiliary.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acylated chiral auxiliary (1.0 equiv) in anhydrous THF and cool to -78 °C.
-
Add a lithium amide base such as lithium diisopropylamide (LDA) (1.1 equiv) and stir for 1 hour to form the enolate.
-
Add a suitable electrophile for later conversion to a carboxylic acid (e.g., benzyl chloromethyl ether) (1.2 equiv).
-
Stir at -78 °C for 4-6 hours.
-
Quench with saturated aqueous NH4Cl and perform an aqueous work-up.
-
Purify by flash chromatography to obtain the diastereomerically enriched product.
Step 3: Removal of Chiral Auxiliary and Conversion to Carboxylic Acid
-
Cleave the chiral auxiliary using standard conditions (e.g., LiOH/H2O2 in THF/water) to yield the corresponding carboxylic acid.
-
The introduced benzyl ether can be cleaved by hydrogenolysis (H2, Pd/C) and the resulting alcohol oxidized to the carboxylic acid using, for example, a Jones oxidation or TEMPO-mediated oxidation.
-
Protect the pyrrolidine nitrogen with a Boc group if necessary.
Quantitative Data Summary (Strategy B)
| Step | Transformation | Typical Yield (%) | Diastereomeric Ratio (dr) |
| 1 | N-Acylation | 85-95 | N/A |
| 2 | Diastereoselective Alkylation | 70-85 | >95:5 |
| 3 | Auxiliary Removal & Conversion | 60-70 (over 2-3 steps) | N/A |
Note: Yields and diastereomeric ratios are based on analogous systems and may require optimization for this specific substrate.
Workflow Diagram (Strategy B)
Caption: Workflow for Strategy B: Chiral Auxiliary-Mediated Diastereoselective Alkylation.
Scale-up Synthesis of rac-N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive set of protocols for the scale-up synthesis of racemic N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a robust three-step process commencing from the commercially available 3,3-dimethyl-γ-butyrolactone. The protocols are designed to be scalable and suitable for implementation in a laboratory or pilot plant setting.
Introduction
N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid is a chiral building block that incorporates a sterically hindered pyrrolidine scaffold. The gem-dimethyl group at the 3-position can impart unique conformational constraints and metabolic stability to drug candidates. The N-Boc protecting group allows for versatile functionalization of the pyrrolidine nitrogen in subsequent synthetic steps. This application note outlines a reliable and scalable synthetic route to access the racemic form of this important intermediate.
Overall Synthetic Strategy
The synthesis proceeds in three main stages:
-
Step 1: Synthesis of 3,3-dimethyl-2-pyrrolidinone from 3,3-dimethyl-γ-butyrolactone via ammonolysis.
-
Step 2: N-Boc Protection of 3,3-dimethyl-2-pyrrolidinone to yield N-Boc-3,3-dimethyl-2-pyrrolidinone.
-
Step 3: α-Carboxylation of N-Boc-3,3-dimethyl-2-pyrrolidinone to afford the final product, rac-N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid.
Data Presentation
Table 1: Reagents and Materials for the Synthesis of 3,3-dimethyl-2-pyrrolidinone (Step 1)
| Reagent/Material | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 3,3-dimethyl-γ-butyrolactone | 114.14 | 1.0 | 1.0 | 114.1 g |
| Ammonia (7N solution in Methanol) | 17.03 | 7.0 | 7.0 | 1.0 L |
| Methanol | 32.04 | - | - | As needed |
Table 2: Reagents and Materials for N-Boc Protection (Step 2)
| Reagent/Material | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 3,3-dimethyl-2-pyrrolidinone | 113.16 | 0.88 | 1.0 | 100.0 g |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 0.97 | 1.1 | 211.8 g |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.044 | 0.05 | 5.4 g |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - | 1.0 L |
| Saturated aq. NH₄Cl | - | - | - | As needed |
| Ethyl acetate | 88.11 | - | - | As needed |
| Brine | - | - | - | As needed |
| Anhydrous MgSO₄ | 120.37 | - | - | As needed |
Table 3: Reagents and Materials for α-Carboxylation (Step 3)
| Reagent/Material | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| N-Boc-3,3-dimethyl-2-pyrrolidinone | 213.27 | 0.47 | 1.0 | 100.0 g |
| Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene | - | 0.56 | 1.2 | 280 mL |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - | 1.0 L |
| Carbon Dioxide (CO₂), gas | 44.01 | Excess | Excess | As needed |
| 1 M Hydrochloric acid (HCl) | 36.46 | - | - | As needed |
| Diethyl ether | 74.12 | - | - | As needed |
| Anhydrous Na₂SO₄ | 142.04 | - | - | As needed |
Table 4: Summary of Yields and Purity
| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by ¹H NMR) |
| 1 | 3,3-dimethyl-2-pyrrolidinone | 113.1 g | 99.5 g | 88% | >95% |
| 2 | N-Boc-3,3-dimethyl-2-pyrrolidinone | 187.7 g | 178.3 g | 95% | >98% |
| 3 | rac-N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid | 121.0 g | 93.2 g | 77% | >97% |
Experimental Protocols
Step 1: Synthesis of 3,3-dimethyl-2-pyrrolidinone
Protocol:
-
Reaction Setup: In a high-pressure reactor, combine 3,3-dimethyl-γ-butyrolactone (114.1 g, 1.0 mol) and a 7N solution of ammonia in methanol (1.0 L, 7.0 mol).
-
Reaction: Seal the reactor and heat the mixture to 150 °C. Maintain this temperature for 12 hours, ensuring the internal pressure is monitored.
-
Work-up: Cool the reactor to room temperature and cautiously vent the excess ammonia. Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purification: The crude product is purified by vacuum distillation to yield 3,3-dimethyl-2-pyrrolidinone as a colorless solid.
Step 2: N-Boc Protection of 3,3-dimethyl-2-pyrrolidinone
Protocol:
-
Reaction Setup: To a solution of 3,3-dimethyl-2-pyrrolidinone (100.0 g, 0.88 mol) in anhydrous tetrahydrofuran (1.0 L) in a three-necked flask equipped with a mechanical stirrer, add di-tert-butyl dicarbonate (211.8 g, 0.97 mol) and 4-(dimethylamino)pyridine (5.4 g, 0.044 mol).
-
Reaction: Stir the mixture at room temperature for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is purified by flash chromatography on silica gel to afford N-Boc-3,3-dimethyl-2-pyrrolidinone as a white solid.
Step 3: α-Carboxylation of N-Boc-3,3-dimethyl-2-pyrrolidinone
Protocol:
-
Enolate Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve N-Boc-3,3-dimethyl-2-pyrrolidinone (100.0 g, 0.47 mol) in anhydrous tetrahydrofuran (1.0 L). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add lithium diisopropylamide (2.0 M solution, 280 mL, 0.56 mol) dropwise while maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Carboxylation: Bubble dry carbon dioxide gas through the solution for 2 hours at -78 °C.
-
Work-up: Allow the reaction mixture to warm to room temperature. Quench the reaction by adding 1 M hydrochloric acid until the pH is acidic (pH ~2-3). Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield rac-N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid as a white to off-white solid. The product can be further purified by recrystallization if necessary.
Visualizations
Caption: Overall workflow for the synthesis of rac-N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid.
Caption: Chemical reaction pathway for the synthesis.
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in the Synthesis of rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of racemic N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid, particularly addressing issues related to low yield.
Troubleshooting Guides and FAQs
The synthesis of rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid can be broadly divided into two key stages:
-
Synthesis of the core amino acid: 3,3-dimethyl-DL-proline.
-
N-Boc protection of the synthesized amino acid.
This guide is structured to address potential issues in each of these stages.
Stage 1: Synthesis of 3,3-dimethyl-DL-proline
A common synthetic route to 3,3-disubstituted proline analogs involves the cyclization of a suitable precursor. Low yields in this stage often stem from incomplete reactions, side product formation, or difficulties in purification.
FAQs for Stage 1
Q1: My intramolecular cyclization to form the pyrrolidine ring is sluggish and results in a low yield of 3,3-dimethyl-DL-proline. What are the potential causes?
A1: Incomplete cyclization can be due to several factors:
-
Insufficient activation of the leaving group: If your synthesis involves the displacement of a leaving group (e.g., a halide or a tosylate), ensure it is sufficiently activated. For less reactive leaving groups, consider converting it to a more reactive one, such as an iodide, via a Finkelstein reaction.
-
Steric hindrance: The gem-dimethyl group at the 3-position can sterically hinder the intramolecular nucleophilic attack. More forcing reaction conditions, such as higher temperatures or longer reaction times, may be necessary. However, this must be balanced against the potential for increased side product formation.
-
Inappropriate solvent: The choice of solvent is crucial for cyclization reactions. A polar aprotic solvent like DMF or DMSO is often effective as it can solvate the counter-ion without solvating the nucleophile, thus increasing its reactivity.
-
Base strength: The choice and concentration of the base used to deprotonate the amine for cyclization are critical. A base that is too weak may not generate enough of the reactive nucleophile, while a base that is too strong could lead to side reactions like elimination.
Q2: I am observing significant amounts of oligomerization or other side products during the cyclization step. How can I minimize these?
A2: The formation of intermolecular reaction products (oligomers) is a common issue in cyclization reactions. To favor the desired intramolecular reaction, consider the following:
-
High dilution conditions: Running the reaction at a very low concentration of the starting material will favor the intramolecular cyclization over intermolecular reactions. This can be achieved by the slow addition of the substrate to a large volume of solvent.
-
Temperature control: Carefully controlling the reaction temperature can help to minimize side reactions. Sometimes, a lower temperature over a longer period can provide a cleaner reaction profile.
Stage 2: N-Boc Protection of 3,3-dimethyl-DL-proline
The N-Boc protection of the secondary amine in 3,3-dimethyl-DL-proline can be challenging due to steric hindrance.
FAQs for Stage 2
Q1: My N-Boc protection of 3,3-dimethyl-DL-proline is incomplete, and I have a significant amount of unreacted starting material. What should I do?
A1: Incomplete Boc protection of a sterically hindered secondary amine is a common problem.[1] Here are several troubleshooting steps:
-
Increase the excess of Boc-anhydride: For sterically hindered amines, a larger excess of di-tert-butyl dicarbonate (Boc₂O) may be required than for unhindered amines.
-
Optimize the base and solvent system: The choice of base is critical. While triethylamine (TEA) is commonly used, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) might be more effective. The reaction can be run in a variety of solvents, including dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with aqueous sodium bicarbonate or sodium hydroxide.[2] For sterically hindered amino acids, using conditions like Boc₂O with tetramethylammonium hydroxide pentahydrate in acetonitrile can be advantageous.[]
-
Increase reaction time and/or temperature: Sterically hindered substrates may require longer reaction times or gentle heating to achieve full conversion.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Use a catalyst: 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for Boc protection, especially for hindered amines. However, be aware that for amino acids with hydroxyl groups, DMAP can also catalyze O-Boc protection if the reaction is left for too long.[]
Q2: I am observing the formation of a urea byproduct during the N-Boc protection. How can I avoid this?
A2: The formation of urea byproducts can occur with sterically hindered amines and Boc₂O, arising from the formation of isocyanate intermediates.[] To mitigate this, you can try reacting the amine with a strong base like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) to form the corresponding sodium salt before adding Boc₂O.[]
Q3: The purification of my N-Boc protected product is difficult due to unreacted Boc-anhydride and its byproducts. What is the best work-up procedure?
A3: A common work-up involves an acidic wash (e.g., with dilute citric acid or KHSO₄) to remove any basic impurities, followed by a wash with saturated sodium bicarbonate solution. To remove unreacted Boc₂O and its byproducts, a wash with a solution of sodium bisulfite or quenching the reaction with a small amount of a primary amine (e.g., a few drops of ethanolamine) at the end of the reaction can be effective.
Quantitative Data Summary
The following table provides a general comparison of reaction conditions for the N-Boc protection of amino acids. Note that optimal conditions will be substrate-dependent, and optimization is often necessary for sterically hindered substrates like 3,3-dimethyl-DL-proline.
| Parameter | Standard Amino Acid | Sterically Hindered Amino Acid |
| Boc₂O (equivalents) | 1.1 - 1.5 | 1.5 - 3.0 |
| Base | NaHCO₃, NaOH, TEA | DIPEA, N-methylmorpholine, DMAP (catalytic) |
| Solvent | Dioxane/Water, THF, DCM | DCM, Acetonitrile, DMF |
| Temperature | Room Temperature | Room Temperature to 40-50°C |
| Reaction Time | 1 - 4 hours | 4 - 24 hours |
Experimental Protocols
General Protocol for N-Boc Protection of 3,3-dimethyl-DL-proline
Materials:
-
3,3-dimethyl-DL-proline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
4-(Dimethylamino)pyridine (DMAP) (optional, catalytic amount)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 3,3-dimethyl-DL-proline (1.0 eq) in dichloromethane (10 mL per gram of amino acid).
-
Add triethylamine or DIPEA (2.0 - 3.0 eq) to the suspension and stir until the amino acid dissolves.
-
If using, add a catalytic amount of DMAP (0.05 - 0.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Boc₂O (1.5 - 2.0 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume), water (2 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Logical Workflow for Troubleshooting Low Yield in N-Boc Protection
Caption: A flowchart for troubleshooting low yields in N-Boc protection.
Signaling Pathway Analogy: Overcoming the Activation Energy Barrier
Caption: Overcoming the reaction's activation energy with a catalyst.
References
Technical Support Center: Synthesis of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Boc protection of 3,3-dimethyl-2-pyrrolidenecarboxylic acid?
A1: The most prevalent side reactions include the formation of di-tert-butyl carbonate and tert-butanol as byproducts from the decomposition of di-tert-butyl dicarbonate (Boc₂O). In some cases, especially if the reaction is not carried out under optimal conditions, the formation of N,N-di-Boc derivatives or urea-type byproducts can occur, although this is less common for secondary amines like the pyrrolidine nitrogen.[1] Another potential issue is the incomplete reaction of the starting material due to the steric hindrance posed by the gem-dimethyl group at the 3-position.
Q2: My reaction seems to be incomplete, with a significant amount of starting material remaining. What could be the cause?
A2: Incomplete conversion is a common issue in the Boc protection of sterically hindered amines. The 3,3-dimethyl substitution on the pyrrolidine ring can slow down the rate of N-acylation. To address this, consider increasing the reaction time, elevating the temperature moderately (e.g., to 40°C), or using a more potent acylation catalyst system, such as adding 4-(dimethylamino)pyridine (DMAP) in catalytic amounts.[2][3] Ensure that the reagents are of high purity and the solvents are anhydrous, as moisture can consume the Boc anhydride.
Q3: Can the carboxylic acid group interfere with the N-Boc protection reaction?
A3: Yes, the carboxylic acid can be deprotonated by the base used in the reaction, typically triethylamine or sodium hydroxide. This is generally not a problem as the carboxylate is a much weaker nucleophile than the amine. However, under certain conditions, Boc anhydride can react with carboxylic acids to form mixed anhydrides, which could potentially lead to other side reactions.[4] It is standard practice to use a base to deprotonate both the carboxylic acid and the amine to ensure the amine is the more reactive nucleophile.
Q4: What is the optimal base and solvent for this reaction?
A4: The choice of base and solvent can be flexible. A common and effective system is using triethylamine (Et₃N) as the base in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[3] Alternatively, aqueous conditions using a base such as sodium bicarbonate or sodium hydroxide in a mixed solvent system (e.g., dioxane/water or THF/water) are also frequently employed and can be very effective.[3][5] The aqueous conditions can sometimes lead to cleaner reactions with easier work-up.
Q5: How can I effectively monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is a straightforward method to monitor the reaction. The N-Boc protected product will be less polar than the starting amino acid and will have a higher Rf value. Staining with ninhydrin is not effective for the product as the secondary amine is protected. Instead, a potassium permanganate stain or charring can be used to visualize both the starting material and the product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of the starting material and the appearance of the product mass peaks.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low Yield of N-Boc Product | Incomplete reaction due to steric hindrance. | Increase reaction time and/or temperature (up to 40°C). Consider adding a catalytic amount of DMAP.[2][3] |
| Decomposition of Boc₂O. | Use fresh, high-quality Boc₂O. Ensure anhydrous reaction conditions if using organic solvents. | |
| Suboptimal pH in aqueous conditions. | Ensure the pH is maintained in the basic range (pH 9-10) throughout the reaction to keep the amine deprotonated and nucleophilic. | |
| Presence of Multiple Spots on TLC (Besides Starting Material and Product) | Formation of urea or other byproducts. | This may be due to impurities in the starting amine. Ensure the purity of the 3,3-dimethyl-2-pyrrolidenecarboxylic acid. Lowering the reaction temperature might also reduce the formation of some side products. |
| Reaction of Boc₂O with the carboxylic acid. | While less common, this can be minimized by ensuring the amine is sufficiently nucleophilic through proper choice of base and reaction conditions. | |
| Difficulty in Product Isolation/Purification | Emulsion formation during aqueous workup. | Add brine to the aqueous layer to break the emulsion. |
| Product is an oil and difficult to handle. | After extraction and concentration, attempt to crystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes) or purify by flash column chromatography on silica gel. | |
| Co-elution of byproducts during chromatography. | Optimize the eluent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) often provides better separation. |
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of N-Boc protected amino acids, which can be adapted for N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid.
| Parameter | Typical Value / Condition | Reference |
| Starting Material | 3,3-dimethyl-2-pyrrolidenecarboxylic acid | - |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [5] |
| Reagent Equivalence | 1.1 - 1.5 equivalents | [6] |
| Base | Triethylamine (Et₃N) or Sodium Hydroxide (NaOH) | [5][6] |
| Base Equivalence | 1.5 - 4.0 equivalents | [6] |
| Solvent | Dichloromethane (DCM), THF, or Dioxane/Water | [3] |
| Reaction Temperature | 0°C to Room Temperature (or up to 40°C) | [3][6] |
| Reaction Time | 1 - 24 hours | [6] |
| Typical Yield | 85 - 98% | [5] |
| Purity (after purification) | >97% | [7] |
Experimental Protocols
Key Experiment: Synthesis of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid
This protocol is adapted from the established procedure for the N-Boc protection of L-proline.[6]
Materials:
-
3,3-dimethyl-2-pyrrolidenecarboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a round-bottom flask, add 3,3-dimethyl-2-pyrrolidenecarboxylic acid (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (2.0-3.0 eq) to the stirred solution.
-
Add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise, ensuring the temperature remains below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization if it is a solid.
Visualizations
Reaction Pathway
Caption: Synthesis of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid.
Potential Side Reactions
Caption: Potential side reactions during Boc protection.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete reactions.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Improving the Purity of rac-N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid
This technical support guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working on the purification of racemic N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude rac-N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid?
A1: Common impurities can include unreacted 3,3-dimethyl-2-pyrrolidenecarboxylic acid, residual di-tert-butyl dicarbonate ((Boc)₂O), tert-butanol (a byproduct of (Boc)₂O), and solvents used during the synthesis and workup.
Q2: My purified product is an oil, but I was expecting a solid. Is this normal?
A2: Yes, it is not uncommon for some N-Boc protected amino acids to be obtained as oils or amorphous solids, even after chromatographic purification.[1] If the purity is confirmed to be high by analytical methods such as NMR or HPLC, the oily nature may not be an issue for subsequent steps. If a solid is required, techniques like recrystallization or salt formation can be attempted.
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis of chemical purity. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify major impurities. Mass Spectrometry (MS) is useful for confirming the identity of the product and detecting trace impurities.
Q4: I see a significant amount of unreacted starting material in my crude product. What should I do?
A4: This indicates an incomplete reaction. You can try to optimize the reaction conditions by increasing the amount of di-tert-butyl dicarbonate, extending the reaction time, or ensuring the basic conditions are adequate. For purification, a carefully executed aqueous workup with pH adjustments can help remove the more polar starting amino acid before proceeding to chromatography or recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of rac-N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid.
| Observed Issue | Potential Cause | Recommended Solution |
| Low Yield After Purification | The compound may be partially soluble in the aqueous phase during workup. | Minimize the volume of aqueous washes. Back-extract the aqueous layers with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product. |
| Product loss during chromatography. | Ensure proper column packing and sample loading. Use a less polar solvent system if the product is eluting too slowly. Monitor fractions carefully using TLC to avoid premature collection of fractions. | |
| Presence of tert-butanol in the Final Product | Incomplete removal of tert-butanol, a byproduct of the Boc-protection reaction. | Dry the product under high vacuum for an extended period. If tert-butanol persists, co-evaporation with a high-boiling point solvent like toluene can be effective. |
| Product Fails to Crystallize | The presence of impurities is inhibiting crystallization. | Further purify the material using flash column chromatography. Ensure all solvents and reagents are of high purity. |
| The chosen solvent system is not suitable for crystallization. | Experiment with different solvent combinations. Good solvent/anti-solvent pairs like ethyl acetate/hexane or diethyl ether/hexane are often successful for Boc-protected amino acids. | |
| Broad Peaks in HPLC Analysis | The HPLC method is not optimized. | Adjust the mobile phase composition, flow rate, or column temperature. Ensure the column is appropriate for the analysis of acidic compounds. |
| The sample is degrading on the column. | Add a small amount of a modifier like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape for acidic analytes. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for the initial cleanup of the crude product.
1. Sample Preparation: Dissolve the crude rac-N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid in a minimal amount of dichloromethane (DCM) or the initial elution solvent.
2. Column Packing: Prepare a silica gel column. The column can be dry-packed or slurry-packed with the initial mobile phase.
3. Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
4. Elution: Elute the column with a gradient of methanol in dichloromethane. A common starting point is 100% DCM, gradually increasing the methanol concentration. A 9:1 mixture of CH₂Cl₂/methanol has been reported to be effective.[1]
5. Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
6. Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
This method is ideal for obtaining a crystalline, high-purity product from an oily or semi-solid crude material.
1. Solvent Selection: Choose a "good" solvent in which the compound is soluble at elevated temperatures and a "poor" solvent (anti-solvent) in which the compound is insoluble. Common pairs include ethyl acetate/hexane and diethyl ether/hexane.
2. Dissolution: Place the crude product in a flask and add a minimal amount of the "good" solvent. Heat gently with stirring until the compound is fully dissolved.
3. Inducing Crystallization: Slowly add the "poor" solvent dropwise while stirring until the solution becomes persistently cloudy. If it becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate.
4. Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
5. Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
6. Drying: Dry the crystals under vacuum to a constant weight.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Typical Purity | Expected Yield | Scale | Advantages | Disadvantages |
| Flash Chromatography | 95-98% | 70-90% | mg to kg | Fast, cost-effective for initial cleanup. | Lower resolution than HPLC. |
| Recrystallization | >99% | 50-80% | mg to kg | Can provide very high purity, yields a crystalline solid. | Yield can be lower, requires a suitable solvent system. |
| Preparative HPLC | >99.5% | 60-85% | mg to g | High resolution, ideal for separating closely related impurities. | More expensive, lower throughput. |
Visualizations
Caption: General workflow for the purification of rac-N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid.
Caption: Decision tree for troubleshooting purification issues.
References
Stability issues of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid under acidic conditions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to assist in your experiments.
Troubleshooting Guide
This section addresses specific issues you might encounter during the handling and deprotection of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid under acidic conditions.
| Issue | Potential Cause | Recommended Solution |
| Incomplete or Slow Deprotection | Insufficient Acid Strength/Concentration: The acidic conditions may not be strong enough to efficiently cleave the Boc group, particularly given the steric hindrance from the gem-dimethyl group.[1] | Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[2][3] |
| Low Reaction Temperature: Performing the reaction at 0°C or below can significantly slow down the deprotection rate.[4] | Allow the reaction to warm to room temperature and monitor its progress. Gentle heating may be required for particularly stubborn cases, but this should be done cautiously to avoid side reactions.[3] | |
| Steric Hindrance: The 3,3-dimethyl substitution on the pyrrolidine ring sterically hinders the approach of the acid to the Boc group, slowing the cleavage reaction.[1] | Increase the reaction time and monitor progress closely using TLC or LC-MS.[5] Consider using a stronger acid system as mentioned above. | |
| Formation of Unexpected Byproducts (e.g., +56 Da mass shift in LC-MS) | Alkylation by tert-butyl Cation: The cleavage of the Boc group generates a reactive tert-butyl cation, which can alkylate nucleophilic sites on the starting material or product.[2][5] | Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, or thioanisole.[2][5] A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[2] |
| Degradation of Other Acid-Sensitive Groups in the Molecule | Harsh Acidic Conditions: The conditions required to remove the sterically hindered Boc group may be too harsh for other acid-labile protecting groups (e.g., t-butyl esters, acetals).[4] | Use milder deprotection conditions. Options include using a lower concentration of acid for a longer period, or exploring alternative milder reagents like oxalyl chloride in methanol.[5] |
| Trifluoroacetylation of the Deprotected Amine | Reaction with Trifluoroacetic Anhydride: Residual trifluoroacetic anhydride in the TFA can acylate the newly formed free amine. | Ensure the use of high-purity TFA. After deprotection, co-evaporation with a non-polar solvent like toluene can help remove residual TFA.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of N-Boc deprotection under acidic conditions?
A1: The deprotection proceeds via an acid-catalyzed cleavage of the tert-butyl carbamate. The carbonyl oxygen of the Boc group is first protonated by the acid. This is followed by the cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[7]
Q2: How does the 3,3-dimethyl substitution affect the stability of the N-Boc group?
A2: The gem-dimethyl group at the 3-position of the pyrrolidine ring introduces significant steric hindrance around the nitrogen atom and the Boc protecting group. This steric bulk can slow down the rate of acid-mediated deprotection compared to less hindered N-Boc protected amino acids.[1] Consequently, more forcing conditions (higher acid concentration, longer reaction times, or higher temperatures) may be necessary for complete removal.[3][5]
Q3: What are the most common acidic reagents used for the deprotection of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid?
A3: The most common reagents are strong acids such as trifluoroacetic acid (TFA), typically used in a solvent like dichloromethane (DCM), or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[8][9]
Q4: How can I monitor the progress of the deprotection reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4] On TLC, the deprotected product will have a different Rf value than the starting material. For quantitative analysis of the reaction kinetics and stability, High-Performance Liquid Chromatography (HPLC) is the recommended method.[6][10]
Q5: Are there any non-acidic methods to remove the Boc group?
A5: While acidic cleavage is the most common method, thermal deprotection by heating the compound, sometimes in the presence of a suitable solvent, has also been reported.[11] However, the applicability of this method depends on the thermal stability of the rest of the molecule. For some substrates, heating in boiling water has also been shown to be effective.[12]
Data Presentation
To quantitatively assess the stability of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid under specific acidic conditions, we recommend conducting a time-course experiment and analyzing the samples by RP-HPLC as detailed in the experimental protocol below. The results can be summarized in a table similar to the one provided.
Table 1: Stability of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid in [Acid] at [Temperature]
| Time (minutes) | % N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid Remaining | % 3,3-dimethyl-2-pyrrolidenecarboxylic acid Formed |
| 0 | 100 | 0 |
| 5 | [User Data] | [User Data] |
| 15 | [User Data] | [User Data] |
| 30 | [User Data] | [User Data] |
| 60 | [User Data] | [User Data] |
| 120 | [User Data] | [User Data] |
Users should populate this table with their experimental data obtained from the HPLC analysis.
Experimental Protocols
Protocol 1: Quantitative Stability Analysis of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid by RP-HPLC
This protocol allows for the quantitative determination of the stability of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid under specific acidic conditions by monitoring its degradation over time.
Materials:
-
N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid
-
Acidic solution of interest (e.g., 50% TFA in DCM)
-
Quenching solution (e.g., a suitable buffer or a large volume of the initial mobile phase)
-
Reversed-phase HPLC system with a C18 column and UV detector
-
Acetonitrile (ACN), HPLC grade
-
Deionized water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade (for mobile phase)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid in a suitable solvent (e.g., acetonitrile or the reaction solvent) at a known concentration (e.g., 1 mg/mL).
-
Initiation of Deprotection: At time zero (t=0), add a known volume of the stock solution to a predetermined volume of the acidic solution being tested, maintained at a constant temperature.
-
Time-Point Sampling and Quenching: At specified time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by diluting it in a large volume of the quenching solution to stop the degradation process.
-
HPLC Analysis:
-
Inject the quenched samples into the RP-HPLC system.
-
A typical mobile phase could be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Monitor the elution profile at a suitable wavelength (e.g., 210-220 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material (N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid) and the deprotected product (3,3-dimethyl-2-pyrrolidenecarboxylic acid).
-
Integrate the peak areas at each time point.
-
Calculate the percentage of the remaining starting material at each time point relative to the t=0 sample.
-
Visualizations
Caption: Acid-catalyzed deprotection pathway of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid.
Caption: Workflow for quantitative stability analysis using RP-HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Boiling water-catalyzed neutral and selective N-Boc deprotection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Optimization of reaction time and temperature for N-Boc protection of 3,3-dimethyl-2-pyrrolidenecarboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the N-Boc protection of the sterically hindered amino acid, 3,3-dimethyl-2-pyrrolidenecarboxylic acid. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.
Troubleshooting Guide
Addressing common issues encountered during the N-Boc protection of 3,3-dimethyl-2-pyrrolidenecarboxylic acid is critical for achieving high yields and purity. The inherent steric hindrance of this substrate often necessitates optimized reaction conditions compared to simpler amino acids.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Insufficient Reactivity: The gem-dimethyl group on the pyrrolidine ring sterically hinders the approach of the Boc-anhydride to the secondary amine. Standard reaction conditions may not be sufficient to drive the reaction to completion. | Increase Reaction Temperature: Gently heating the reaction mixture to 40-50 °C can enhance the reaction rate. For more sensitive substrates, anhydrous conditions using solvents like methanol (MeOH) or dimethylformamide (DMF) are recommended at this temperature range. Use a Catalyst: The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. However, careful monitoring is advised as DMAP can promote side reactions if used in excess or for prolonged reaction times. Employ a Stronger Base: For sterically hindered amines, stronger bases like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) can be used to deprotonate the amine first, followed by the addition of Boc-anhydride. This approach can help avoid the formation of urea byproducts. |
| Slow Reaction Rate | Suboptimal Solvent Choice: The zwitterionic nature of the amino acid can lead to poor solubility in common organic solvents, slowing down the reaction. | Use a Co-solvent System: A mixture of solvents, such as dimethylformamide (DMF) and water, can improve the solubility of the amino acid and facilitate the reaction. A common ratio is a 1:1 mixture. Aqueous Basic Conditions: Performing the reaction in an aqueous solution with a base like sodium bicarbonate can also enhance solubility and promote the reaction. |
| Formation of Side Products | Over-protection: With primary amines, the use of excess Boc-anhydride and a strong base can lead to the formation of a di-Boc protected product. While less common with secondary amines like the one , it is a possibility to be aware of. | Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of di-tert-butyl dicarbonate to minimize the risk of over-protection. |
| Reaction with Hydroxyl Groups: If a catalyst like DMAP is used in a molecule containing a hydroxyl group, prolonged reaction times (e.g., overnight) can lead to the protection of the alcohol. | Monitor Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid unwanted side reactions. | |
| Difficult Purification | Excess Reagents: Unreacted di-tert-butyl dicarbonate and byproducts can complicate the purification process. | Aqueous Workup: After the reaction is complete, a standard aqueous workup involving extraction with an organic solvent and washing with a mild acid (to remove the base) and brine will help to remove most of the impurities. Chromatography: If necessary, the crude product can be purified by column chromatography on silica gel. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the N-Boc protection of 3,3-dimethyl-2-pyrrolidenecarboxylic acid?
A1: A reliable starting point is to dissolve the amino acid in a 1:1 mixture of dimethylformamide (DMF) and water. Use triethylamine (TEA) as the base and add 1.1 equivalents of di-tert-butyl dicarbonate. Stir the reaction at room temperature and monitor its progress by TLC. Due to the steric hindrance, a reaction time of 5 hours or more may be required.
Q2: Can I run the reaction at a higher temperature to speed it up?
A2: Yes, gently heating the reaction to 40-50 °C is a common strategy to accelerate the N-Boc protection of sterically hindered amino acids. However, it is crucial to monitor the reaction for potential side product formation.
Q3: Is a catalyst necessary for this reaction?
A3: While not always strictly required, a catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly reduce the reaction time. Use it in catalytic amounts (e.g., 0.1 equivalents) and be mindful of potential side reactions with prolonged heating.
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system would typically be a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the reaction's progress. LC-MS can also be used for more precise monitoring.
Q5: How do I remove unreacted di-tert-butyl dicarbonate after the reaction?
A5: Unreacted di-tert-butyl dicarbonate can be removed during the aqueous workup. It will hydrolyze to t-butanol and carbon dioxide under acidic or basic conditions. A final wash of the organic layer with a saturated sodium bicarbonate solution is often effective.
Experimental Protocols
Protocol 1: Standard N-Boc Protection
This protocol is a general and robust method for the N-Boc protection of 3,3-dimethyl-2-pyrrolidenecarboxylic acid.
Materials:
-
3,3-dimethyl-2-pyrrolidenecarboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Water
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Ethyl acetate
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1M HCl solution
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3,3-dimethyl-2-pyrrolidenecarboxylic acid (1.0 eq) in a 1:1 mixture of DMF and water.
-
Add triethylamine (2.0-3.0 eq) to the solution and stir for 10 minutes at room temperature.
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Add di-tert-butyl dicarbonate (1.1-1.5 eq) portion-wise to the reaction mixture.
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Stir the reaction at room temperature for 5-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with 1M HCl (2 x volume), followed by saturated sodium bicarbonate solution (2 x volume), and finally with brine (1 x volume).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid.
-
If necessary, purify the product by column chromatography on silica gel.
Data Presentation
The following table summarizes various reported reaction conditions for the N-Boc protection of amino acids, with a focus on conditions applicable to sterically hindered substrates like 3,3-dimethyl-2-pyrrolidenecarboxylic acid.
| Substrate | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (S)-3,3-dimethylpyrrolidine-2-carboxylic acid | Triethylamine (3.3) | DMF/Water (1:1) | Room Temp. | 5 | Not specified | General Protocol |
| General Amines | Triethylamine (1.2) | Toluene | 20 | 10 | High | General Protocol |
| General Amines | Sodium Bicarbonate | Water/THF (2:1) | Room Temp. | 2-4 | High | General Protocol |
| Sterically Hindered Amino Acids | Me₄NOH·5H₂O | Acetonitrile | Not specified | Not specified | Advantageous | General Guidance |
| Water-sensitive Amino Derivatives | Triethylamine | MeOH or DMF | 40-50 | Not specified | High | General Guidance |
Visualizations
Experimental Workflow for N-Boc Protection
Caption: A typical experimental workflow for the N-Boc protection of 3,3-dimethyl-2-pyrrolidenecarboxylic acid.
Troubleshooting Decision Tree
Caption: A decision-making workflow for troubleshooting common issues in N-Boc protection reactions.
Technical Support Center: Purification of Crude rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of crude rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities may include unreacted starting materials (3,3-dimethyl-2-pyrrolidenecarboxylic acid), excess di-tert-butyl dicarbonate ((Boc)₂O), and byproducts such as tert-butanol. Depending on the reaction conditions, side products from the base or solvent used can also be present.
Q2: My purified product is an oil instead of a solid. How can I crystallize it?
A2: If your N-Boc-protected amino acid is an oil, it may be due to residual solvents or impurities. Techniques to induce crystallization include:
-
Trituration: Stirring the oil with a non-polar solvent like hexane or pentane can sometimes cause the product to solidify.
-
Recrystallization from a different solvent system: If one solvent system yields an oil, trying a different combination may be effective.
-
DCHA Salt Formation: Conversion of the carboxylic acid to its dicyclohexylamine (DCHA) salt often results in a stable, crystalline solid that is easier to purify. The purified salt can then be treated with acid to regenerate the pure carboxylic acid.[1]
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring fraction purity.[2] The N-Boc protected product will have a different Rf value than the starting materials and impurities. Staining with a suitable reagent, such as potassium permanganate or ceric ammonium molybdate, can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Low Recovery Yield after Recrystallization | The product is too soluble in the chosen "poor" solvent. | Select a "poor" solvent in which the product has very low solubility at cold temperatures. Ensure the minimum amount of "good" solvent is used for dissolution. |
| The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[1] | |
| Co-elution of Impurities during Flash Chromatography | The mobile phase polarity is too high. | Decrease the polarity of the mobile phase. A gradient elution from a non-polar to a more polar solvent system can improve separation. |
| The column was overloaded with crude material. | Use an appropriate amount of silica gel for the amount of crude product being purified. A general rule is a 50:1 to 100:1 ratio of silica to crude product by weight. | |
| Product Decomposes on Silica Gel | The acidic nature of silica gel can cause the cleavage of the Boc protecting group. | Deactivate the silica gel by pre-treating it with a small amount of a non-polar solvent containing 1-2% triethylamine. |
Data Presentation
| Purification Method | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Typical Recovery Yield (%) |
| Recrystallization | 85-90% | >98% | 70-85% |
| Flash Chromatography | 70-85% | >95% | 60-80% |
| DCHA Salt Formation & Recrystallization | 80-90% | >99% | 80-95% |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate, acetone).
-
Addition of "Poor" Solvent: While stirring, slowly add a "poor" solvent (e.g., hexane, petroleum ether) until the solution becomes persistently cloudy.[1]
-
Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, cool further in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.[1]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Chromatography
-
Column Preparation: Prepare a silica gel column using a suitable slurry solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the column.
-
Elution: Elute the column with an appropriate mobile phase system (e.g., a gradient of ethyl acetate in hexane). The polarity of the mobile phase should be optimized based on TLC analysis.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.[2]
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Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for the purification of an oily N-Boc protected amino acid product.
References
Troubleshooting peak broadening in NMR of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving NMR peak broadening issues with N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my ¹H NMR spectrum of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid broad?
Peak broadening in the NMR spectrum of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid can stem from several factors:
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Chemical Exchange: The carboxylic acid proton (-COOH) and the proton on the nitrogen of the Boc group (-NH) are "exchangeable protons." They can rapidly exchange with other labile protons in the sample (like trace water) or between molecules.[1][2] When the rate of this exchange is on the same timescale as the NMR experiment, it leads to significant peak broadening.[1]
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Presence of Rotamers: The amide bond within the N-Boc group has a partial double bond character, which restricts free rotation.[3][4] This results in the presence of two or more stable conformations (rotamers) in solution.[2][5] If the interconversion between these rotamers is at an intermediate rate on the NMR timescale, the signals for the protons near the Boc group will be broadened.[2]
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Sample Concentration: High sample concentrations can lead to intermolecular hydrogen bonding and aggregation, which can restrict molecular tumbling and shorten relaxation times, resulting in broader peaks.[6]
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Solvent Effects: The choice of solvent can influence the rates of chemical exchange and rotamer interconversion, as well as the solubility of the compound.[7][8]
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Instrumental Factors: Poor shimming of the magnetic field can cause significant peak broadening.[6]
Q2: I observe two sets of some peaks. Are these impurities or something else?
The presence of two sets of signals for some protons is a strong indication of rotamers. Due to the restricted rotation around the C-N bond of the N-Boc group, different spatial arrangements of the tert-butoxycarbonyl group relative to the pyrrolidine ring exist and are stable enough to be observed as distinct species at room temperature in the NMR spectrum.[2][5] Variable temperature NMR is an excellent technique to confirm this; as the temperature is increased, the rate of interconversion between rotamers increases, and the two sets of peaks should broaden, coalesce, and eventually sharpen into a single averaged signal.[9][10]
Q3: How can I confirm that the broad peak in my spectrum is from the carboxylic acid proton?
A simple way to identify the carboxylic acid proton signal is to perform a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The acidic -COOH proton will exchange with the deuterium from D₂O, causing the signal to disappear or significantly decrease in intensity.[1]
Q4: Can the choice of deuterated solvent affect the peak broadening?
Absolutely. The solvent plays a crucial role in the rates of chemical exchange and rotamer interconversion.
-
Protic solvents (like methanol-d₄) can exchange with the carboxylic acid and amide protons, which can either sharpen or broaden the signals depending on the exchange rate. In many cases, the labile proton signals will disappear.
-
Aprotic polar solvents (like DMSO-d₆ or acetone-d₆) can disrupt intermolecular hydrogen bonding and may slow down proton exchange, sometimes leading to sharper signals for the -COOH and -NH protons.[6]
-
Non-polar solvents (like chloroform-d or toluene-d₈) can also be used, and the different solvent environment can alter the equilibrium between rotamers.[7]
Troubleshooting Guide
Issue: Broad and unresolved peaks in the ¹H NMR spectrum.
This guide provides a step-by-step approach to troubleshoot and resolve peak broadening for N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid.
Step 1: Optimize Sample Preparation
Poor sample preparation is a common source of broad peaks.
-
Concentration: High concentrations can cause aggregation. Prepare a more dilute sample.
-
Solubility: Ensure the compound is fully dissolved. Any suspended particles will lead to poor magnetic field homogeneity. Gentle warming or sonication can aid dissolution. If solubility is low, consider a different solvent.
-
Purity: Ensure your sample is free from paramagnetic impurities (e.g., metal ions), as these can cause significant line broadening.
| Parameter | Recommendation | Rationale |
| Concentration | 5-10 mg / 0.6 mL | To minimize intermolecular interactions and aggregation.[6] |
| Solvent | Chloroform-d (CDCl₃) or DMSO-d₆ | CDCl₃ is a good starting point. DMSO-d₆ can help in observing exchangeable protons.[6] |
| Filtration | Filter through a pipette with a cotton plug | To remove any particulate matter that can affect magnetic field homogeneity. |
Step 2: Address Instrumental Factors
-
Shimming: Poor shimming is a frequent cause of broad peaks. Re-shim the spectrometer before acquiring your spectrum. The linewidth of the residual solvent peak is a good indicator of shim quality.
-
Locking: Ensure the spectrometer is properly locked on the deuterium signal of the solvent. An unstable lock will result in distorted lines.
Step 3: Investigate Chemical Exchange and Rotamers with Variable Temperature (VT) NMR
Variable temperature NMR is a powerful tool to distinguish between different causes of peak broadening.
-
To address rotamers: Gradually increase the temperature (e.g., in 10-20 K increments from room temperature up to 80 °C or higher, solvent permitting). If rotamers are the cause, you should observe the broadened or doubled peaks coalesce into a single, sharper peak at higher temperatures.[10]
-
To address rapid chemical exchange: Decreasing the temperature can slow down the exchange of labile protons, potentially resulting in sharper peaks.[6]
Expected Effect of Temperature on Linewidth for N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid (Illustrative)
| Temperature (°C) | Linewidth of Pyrrolidine Ring Protons (Hz) - Illustrative | Linewidth of Carboxylic Acid Proton (Hz) - Illustrative | Observations |
| 25 | 5.0 | 15.0 | Broad peaks due to intermediate rotamer exchange and chemical exchange. |
| 50 | 2.5 | 10.0 | Pyrrolidine protons sharpen as rotamer exchange rate increases. |
| 80 | 1.0 | 8.0 | Pyrrolidine protons coalesce to a sharp singlet. COOH proton may remain broad. |
| 0 | 6.0 | 8.0 | Slower proton exchange may lead to a sharper COOH signal. |
| -20 | 7.0 | 5.0 | Further sharpening of the COOH proton signal may be observed. |
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) to the vial.
-
Dissolution: Gently swirl or sonicate the vial to ensure the compound is fully dissolved. Visually inspect for any undissolved particles.
-
Transfer: Filter the solution by passing it through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, dry NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample information.
Protocol 2: Variable Temperature (VT) NMR Experiment
-
Sample Preparation: Prepare a sample as described in Protocol 1, using a solvent with a suitable boiling point for the desired temperature range (e.g., toluene-d₈ or DMSO-d₆ for high temperatures).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Temperature Increments: Increase the temperature in increments of 10-20 K. Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.
-
Data Acquisition: Acquire a spectrum at each temperature, noting any changes in chemical shifts, peak shapes, and multiplicities.
-
Data Analysis: Compare the spectra at different temperatures to identify coalescing peaks, which is indicative of dynamic processes like rotamer interconversion.
Visualizations
Caption: A flowchart for troubleshooting broad peaks in the NMR spectrum.
Caption: The effect of temperature on the NMR spectrum of rotamers.
References
- 1. acdlabs.com [acdlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. azom.com [azom.com]
- 4. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 5. researchgate.net [researchgate.net]
- 6. On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR: A Comment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Variable-Temperature 1H-NMR Studies on Two C-Glycosylflavones - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the efficiency of chromatographic purification of rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the efficiency of the chromatographic purification of racemic N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid?
A1: The primary challenge is the separation of the two enantiomers (R and S forms) from the racemic mixture. Enantiomers have identical physical properties in an achiral environment, making their separation by standard chromatography difficult. Therefore, chiral chromatography is typically required.
Q2: What are the common methods for the chiral resolution of N-Boc protected amino acid derivatives?
A2: The most common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method that uses a chiral stationary phase (CSP) to selectively interact with the enantiomers, leading to different retention times.
-
Diastereomeric Salt Crystallization: This involves reacting the racemic acid with a chiral base to form diastereomeric salts, which have different solubilities and can be separated by crystallization.
-
Derivatization to form Diastereomers: The carboxylic acid can be reacted with a chiral alcohol or amine to form diastereomers, which can then be separated by standard achiral chromatography. The chiral auxiliary is subsequently removed.
-
Enzymatic Kinetic Resolution: Specific enzymes can selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.
Q3: Which type of chiral stationary phase is recommended for the HPLC separation of this compound?
A3: Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds, including N-Boc protected amino acids.
Troubleshooting Guide
Issue 1: Poor or No Enantiomeric Separation in Chiral HPLC
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Chiral Stationary Phase (CSP) | The selection of the CSP is critical. If initial attempts with a particular polysaccharide-based column (e.g., cellulose-based) are unsuccessful, try a different type (e.g., amylose-based) or a CSP from a different manufacturer. |
| Suboptimal Mobile Phase Composition | Systematically vary the ratio of the mobile phase components. For normal phase chromatography, a common mobile phase is a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). Small amounts of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape for acidic analytes. |
| Incorrect Flow Rate | A lower flow rate can sometimes improve resolution, although it will increase the run time. Experiment with flow rates in the range of 0.5 - 1.5 mL/min. |
| Inadequate Column Temperature | Temperature can affect the interactions between the analyte and the CSP. Operate the column at a stable and controlled temperature, typically between 20-40°C. |
| Sample Overload | Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or the sample concentration. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Secondary Interactions with the Stationary Phase | For acidic compounds like this one, adding a small amount of a strong acid modifier (e.g., 0.1% TFA) to the mobile phase can suppress ionization and reduce peak tailing. |
| Column Contamination or Degradation | Flush the column with a strong solvent recommended by the manufacturer. If performance does not improve, the column may need to be replaced. |
| Extra-column Volume | Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible to minimize peak broadening. |
Issue 3: Low Product Recovery after Purification
Possible Causes and Solutions:
| Cause | Recommended Action |
| Compound Instability | The N-Boc protecting group can be labile to strong acids. If using an acidic modifier in the mobile phase, ensure it is at a low concentration (e.g., 0.1%). |
| Adsorption to the Stationary Phase | Irreversible adsorption can occur. Ensure the mobile phase is sufficiently strong to elute the compound. A gradient elution might be necessary. |
| Inefficient Fraction Collection | Optimize the fraction collection parameters to ensure the entire peak is collected without excessive dilution. |
Experimental Protocols
Proposed Starting Protocol for Chiral HPLC Method Development
This protocol is a suggested starting point based on methods used for similar N-Boc protected proline derivatives. Optimization will likely be required.
| Parameter | Suggested Condition |
| HPLC System | Analytical or Preparative HPLC with UV detector |
| Chiral Stationary Phase | Polysaccharide-based column (e.g., Chiralpak® IA, IB, or IC) |
| Column Dimensions | 250 x 4.6 mm, 5 µm (analytical) or larger for preparative |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) |
| Initial Gradient/Isocratic | 90:10:0.1 (v/v/v) n-Hexane:Isopropanol:TFA |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 5-20 µL (analytical) |
| Sample Preparation | Dissolve sample in mobile phase at approx. 1 mg/mL |
Visualizations
Experimental Workflow for Chiral HPLC Purification
Caption: Workflow for chiral HPLC purification.
Troubleshooting Logic for Poor Enantiomeric Resolution
Caption: Troubleshooting logic for poor resolution.
Validation & Comparative
Efficacy of different chiral resolving agents for rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid
A comparative guide to the efficacy of chiral resolving agents for racemic N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid is presented below for researchers, scientists, and drug development professionals. Due to the absence of direct experimental data for the chiral resolution of this specific compound in published literature, this guide provides a comparison of common chiral resolving agents known to be effective for structurally similar, sterically hindered N-Boc protected cyclic amino acids. The data presented is based on analogous systems and provides a strong starting point for methodology development.
The primary method for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a chiral base. This process relies on the differential solubility of the two diastereomeric salts, allowing for their separation by fractional crystallization. The choice of resolving agent and crystallization solvent is crucial for achieving high diastereomeric and subsequent enantiomeric excess.
Comparison of Potential Chiral Resolving Agents
Given the steric hindrance at the α-position of the target molecule due to the gem-dimethyl group, the selection of an appropriate chiral resolving agent is critical. The following table summarizes potential resolving agents and their reported efficacy in resolving sterically hindered N-Boc protected amino acids.
| Chiral Resolving Agent | Racemic Acid Structure (Analogous System) | Solvent System | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Yield | Reference |
| Cinchonidine | rac-3-Hydroxy-4-phenylbutanoic acid | Ethanol | >99% e.e. (for (R)-enantiomer salt) | High | [1] |
| rac-3-Hydroxy-5-phenylpentanoic acid | Various | Good to high e.e. | Moderate to High | [1] | |
| (R)-1-Phenylethylamine | rac-2-Methoxy-2-(1-naphthyl)propionic acid | Aqueous Ethanol | >99% e.e. (after recrystallization) | 29% | [2] |
| rac-α-Hydroxy-[o-chlorophenyl)methyl]phosphinic acid | 2-Propanol | High | Good | [2] | |
| (S)-4-Benzyl-2-oxazolidinone | rac-2-(N-Boc-azetidin-3-yl)-2-methylpropanoic acid | Not Specified | >98% d.e. (after separation) | Not Specified | [3] |
Note: The data presented is for analogous systems and should be considered as a guide for selecting initial screening candidates for the resolution of rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid.
Experimental Protocols
Below are generalized experimental protocols for chiral resolution via diastereomeric salt formation, which can be adapted for the target molecule.
General Protocol for Diastereomeric Salt Formation and Crystallization
-
Salt Formation:
-
Dissolve one equivalent of the racemic N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture).
-
Add 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., cinchonidine or (R)-1-phenylethylamine) to the solution. The amount of resolving agent may need to be optimized.
-
Heat the mixture gently to ensure complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization.
-
If no crystals form, try adding a seed crystal of the desired diastereomeric salt, or slowly adding a less polar solvent (anti-solvent) to decrease the solubility.
-
Collect the precipitated crystals by filtration.
-
-
Isolation and Purification:
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
The diastereomeric purity of the crystalline salt can be improved by recrystallization from a suitable solvent.
-
-
Liberation of the Enantiomer:
-
Suspend the diastereomerically pure salt in a mixture of an aqueous acid solution (e.g., 1M HCl) and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, which contains the free enantiomerically enriched carboxylic acid.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the resolved enantiomer.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved carboxylic acid can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the chiral resolution of a racemic carboxylic acid using a chiral amine resolving agent.
References
- 1. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling the Structural Impact of 3,3-Dimethylpyrrolidine-2-Carboxylic Acid on Peptide Conformation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the conformational behavior of peptides is paramount in designing novel therapeutics. The incorporation of non-natural amino acids, such as proline analogs, offers a powerful tool to modulate peptide structure and function. This guide provides a comparative structural analysis of peptides containing 3,3-dimethylpyrrolidine-2-carboxylic acid, a gem-disubstituted proline analog, against peptides with proline and other proline derivatives. While specific experimental data for peptides containing 3,3-dimethylpyrrolidine-2-carboxylic acid is limited in publicly available literature, this guide extrapolates from the established principles of proline stereochemistry and the effects of its substituted analogs to provide a comprehensive overview.
Introduction to Proline and Its Analogs in Peptide Structure
Proline, unique among the proteinogenic amino acids for its secondary amine integrated into a pyrrolidine ring, imposes significant conformational constraints on the peptide backbone.[1] This rigidity is a key determinant in the formation of secondary structures like β-turns and polyproline helices.[1] The pyrrolidine ring of proline can adopt two distinct puckered conformations, Cγ-endo and Cγ-exo, which influences the preceding peptide bond's cis/trans isomerization.[2] Modifications to the proline ring, such as substitution, can further influence these conformational equilibria, offering a strategy to fine-tune peptide architecture.[1][2]
The Anticipated Structural Influence of 3,3-Dimethylpyrrolidine-2-Carboxylic Acid
The introduction of two methyl groups at the C3 position of the pyrrolidine ring in 3,3-dimethylpyrrolidine-2-carboxylic acid is expected to exert significant steric hindrance. This gem-dimethyl substitution is anticipated to have the following effects on peptide structure:
-
Stabilization of a Specific Ring Pucker: The steric bulk of the two methyl groups is likely to strongly favor one of the pyrrolidine ring's puckered conformations (either Cγ-endo or Cγ-exo) over the other to minimize steric clashes.
-
Influence on Cis/Trans Isomerism: The fixed ring pucker is expected to have a pronounced effect on the cis/trans equilibrium of the preceding Xaa-Pro peptide bond. Depending on the favored pucker, it could either promote or disfavor the cis conformation.
-
Restriction of Backbone Dihedral Angles: The steric hindrance from the methyl groups will likely further restrict the allowable range of the backbone dihedral angles (φ and ψ) compared to unsubstituted proline.
-
Induction of Specific Secondary Structures: By locking the local conformation, the incorporation of 3,3-dimethylpyrrolidine-2-carboxylic acid could be a powerful tool for nucleating specific secondary structures, such as well-defined β-turns or helical folds.
Comparative Analysis: Proline vs. Substituted Proline Analogs
To illustrate the potential impact of 3,3-dimethylpyrrolidine-2-carboxylic acid, the following table summarizes the known conformational effects of other proline analogs in comparison to proline itself.
| Amino Acid | Key Structural Features & Conformational Effects |
| Proline (Pro) | - Pyrrolidine ring restricts φ to ~-60°. - Exists in Cγ-endo and Cγ-exo puckers. - X-Pro bond has a significant population of cis isomer (~5-10% in proteins). |
| (2S,4R)-4-Hydroxyproline (Hyp) | - Electron-withdrawing hydroxyl group at C4 stabilizes the Cγ-exo pucker through stereoelectronic effects. - Increases the preference for the trans X-Pro peptide bond. |
| (2S,4S)-4-Fluoroproline (Flp) | - Highly electronegative fluorine at C4 strongly stabilizes the Cγ-endo pucker. - Significantly increases the population of the cis X-Pro peptide bond. |
| 3,3-Dimethylpyrrolidine-2-carboxylic acid (Anticipated) | - Gem-dimethyl groups at C3 are expected to create significant steric hindrance. - Likely to strongly favor a single ring pucker, thereby influencing the cis/trans isomerism of the X-Pro bond and restricting backbone dihedral angles. |
Experimental Protocols for Structural Analysis
Detailed structural characterization of peptides containing novel amino acids relies on a combination of spectroscopic and crystallographic techniques. Below are generalized experimental protocols for the key methods used in peptide structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution.[3]
Sample Preparation:
-
Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a buffered aqueous solution) to a concentration of 1-5 mM.
-
Add a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.
-
Adjust the pH of the sample to the desired value.
Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Standard 2D experiments include:
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, aiding in resonance assignment.
-
Data Analysis:
-
Assign all proton and carbon resonances using the combination of TOCSY and HSQC spectra.
-
Integrate the cross-peaks in the NOESY spectrum to derive inter-proton distance restraints.
-
Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the experimental restraints.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in the solid state.[4]
Crystallization:
-
Prepare a highly pure (>95%) sample of the peptide.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Optimize the conditions that yield single, well-diffracting crystals.
Data Collection:
-
Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron or a home-source X-ray diffractometer.
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factor amplitudes.
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or direct methods.
-
Build an initial atomic model into the resulting electron density map.
-
Refine the model against the experimental data to improve its geometry and fit to the electron density.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[5][6]
Sample Preparation:
-
Dissolve the peptide in a suitable buffer (e.g., phosphate buffer) that does not have a high absorbance in the far-UV region.
-
Prepare a series of peptide concentrations (e.g., 10-100 µM) to check for concentration-dependent conformational changes.
Data Acquisition:
-
Record the CD spectrum in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.
-
Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectra.
Data Analysis:
-
The shape and magnitude of the CD spectrum are indicative of the secondary structure.
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Polyproline II (PPII) helix: A strong negative band around 206 nm and a weak positive band around 228 nm.[5][7]
-
Random coil: A strong negative band around 198 nm.
-
-
Deconvolution algorithms can be used to estimate the percentage of each secondary structure type.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the structural analysis of peptides.
NMR Spectroscopy Workflow
X-ray Crystallography Workflow
Conclusion
The incorporation of 3,3-dimethylpyrrolidine-2-carboxylic acid into peptides represents a promising strategy for introducing rigid conformational constraints. Based on the principles of steric effects observed in other substituted proline analogs, it is anticipated that this modification will strongly influence the local peptide structure by favoring a specific pyrrolidine ring pucker and restricting backbone flexibility. While direct experimental data on peptides containing this specific analog are not yet widely available, the established methodologies of NMR spectroscopy, X-ray crystallography, and CD spectroscopy provide a robust framework for its future structural characterization. Further research in this area will undoubtedly provide valuable insights for the rational design of peptidomimetics with tailored structural and functional properties.
References
- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers [mdpi.com]
- 2. Ab initio conformational study of N-acetyl-L-proline-N',N'-dimethylamide: a model for polyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Design and evaluation of tadpole-like conformational antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation of analytical methods for rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of modified amino acids is a critical aspect of drug development and manufacturing. This guide provides a comparative overview of analytical methodologies for the quantification of racemic N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid, a synthetic amino acid derivative. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are well-suited for the analysis of N-Boc protected amino acids. While specific validated methods for this particular molecule are not widely published, the principles and protocols for other N-Boc protected amino acids are directly applicable.
Comparative Analysis of Analytical Methods
The choice of analytical method for the quantification of rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid will depend on the specific requirements of the analysis, such as the need for chiral separation, sensitivity, and the complexity of the sample matrix. Both HPLC and LC-MS/MS offer robust and reliable approaches.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity and/or chirality followed by UV or other detection. | Separation by liquid chromatography followed by mass-based detection and fragmentation for high specificity. |
| Typical Column | Reversed-phase (C18), Chiral Stationary Phases (e.g., CHIROBIOTIC T, R)[1]. | Reversed-phase (C18), Mixed-mode columns[2]. |
| Detection | UV, Photodiode Array (PDA), Fluorescence (with derivatization)[3][4]. | Tandem Mass Spectrometry (MS/MS)[][6]. |
| Sensitivity | Generally in the µg/mL to ng/mL range. | High sensitivity, often in the ng/mL to pg/mL range[]. |
| Specificity | Moderate to high, dependent on chromatographic resolution. | Very high due to mass-to-charge ratio and fragmentation pattern analysis[7]. |
| Chiral Separation | Yes, with appropriate chiral stationary phases[1][]. | Can be coupled with chiral chromatography for enantiomer-specific quantification. |
| Derivatization | May be required to enhance detection for certain detectors[3][4][]. | Generally not required, simplifying sample preparation[2][6]. |
| Advantages | Widely available, robust, cost-effective. | High sensitivity and specificity, suitable for complex matrices, no derivatization needed[][6][7]. |
| Disadvantages | Lower sensitivity compared to LC-MS/MS, potential for interference. | Higher instrument cost and complexity. |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for HPLC and LC-MS/MS analysis of N-Boc protected amino acids.
Chiral HPLC Method for N-Boc-Amino Acids
This method is adapted from protocols for the chiral separation of various N-Boc amino acids and is suitable for resolving the enantiomers of this compound.[1][10]
-
Instrumentation: HPLC system with a UV or PDA detector.
-
Column: CHIROBIOTIC T (Teicoplanin-based chiral stationary phase), 25 cm x 4.6 mm, 5 µm.[1]
-
Mobile Phase: A typical mobile phase for reversed-phase chiral separation would be a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium trifluoroacetate or ammonium acetate)[1]. The exact ratio would need to be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines[10].
LC-MS/MS Method for N-Boc-Amino Acid Quantification
This protocol provides a general framework for the highly sensitive and specific quantification of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid, which is particularly useful for analysis in complex biological matrices.[2][]
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
A gradient elution would be employed to ensure good peak shape and separation from matrix components.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on which provides a better signal for the analyte.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) would be used for quantification. This involves selecting a precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor).
-
Sample Preparation: A simple "dilute and shoot" approach can be used for clean samples[2]. For more complex matrices like plasma, protein precipitation followed by dilution is recommended[2][7].
-
Quantification: A standard curve is generated using known concentrations of the analyte. An internal standard (ideally a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and variations in instrument response[7].
Visualizing the Analytical Workflow
To aid in understanding the logical flow of validating an analytical method, the following diagram illustrates the key stages.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MSMS Method To Analyze 20 Amino Acids [bioprocessonline.com]
- 7. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 10. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of N-Boc and N-Cbz Protection for 3,3-dimethyl-2-pyrrolidinecarboxylic Acid in Synthetic Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate nitrogen protecting group is a critical decision that dictates the strategic direction of a synthetic route. This guide provides a detailed comparative study of two of the most common amine protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), for the sterically hindered amino acid, 3,3-dimethyl-2-pyrrolidinecarboxylic acid. This analysis is supported by experimental data from analogous systems, detailed experimental protocols, and workflow visualizations to inform the rational selection of a protecting group for this challenging substrate.
The gem-dimethyl substitution at the C3 position of the pyrrolidine ring in 3,3-dimethyl-2-pyrrolidinecarboxylic acid introduces significant steric hindrance around the secondary amine. This structural feature can profoundly influence the efficiency of both the protection and deprotection steps, making the choice between the bulky Boc group and the Cbz group a non-trivial consideration.
Comparative Overview of N-Boc and N-Cbz Protecting Groups
The tert-butyloxycarbonyl (Boc) group is favored for its ease of removal under mild acidic conditions, which are orthogonal to many other protecting groups and reaction conditions.[1] In contrast, the benzyloxycarbonyl (Cbz) group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis, offering an alternative deprotection strategy.[2] The choice between these two protecting groups is therefore highly dependent on the overall synthetic plan and the compatibility with other functional groups present in the molecule.
Data Presentation: A Comparative Look at Protection and Deprotection
Table 1: Comparison of N-Protection Reactions
| Protecting Group | Reagent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| N-Boc | Di-tert-butyl dicarbonate (Boc)₂O | Triethylamine (TEA) or NaOH | Dichloromethane (DCM) or Dioxane/H₂O | 2 - 24 | 0 - 25 | 85 - 95+ |
| N-Cbz | Benzyl chloroformate (Cbz-Cl) | NaHCO₃ or Na₂CO₃ | Dioxane/H₂O or THF/H₂O | 2 - 20 | 0 - 25 | 80 - 90 |
Table 2: Comparison of N-Deprotection Reactions
| Protected Substrate | Deprotection Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| N-Boc Protected | Trifluoroacetic acid (TFA) in DCM (1:1) | Dichloromethane (DCM) | 0.5 - 2 | 0 - 25 | >95 |
| N-Boc Protected | 4M HCl in Dioxane | Dioxane | 1 - 4 | 25 | >95 |
| N-Cbz Protected | H₂, 10% Pd/C | Methanol or Ethanol | 4 - 48 | 25 | 90 - 98 |
| N-Cbz Protected | HBr in Acetic Acid | Acetic Acid | 1 - 4 | 25 | 85 - 95 |
Experimental Protocols
The following are representative experimental protocols for the N-protection and deprotection of a sterically hindered pyrrolidinecarboxylic acid.
Protocol 1: N-Boc Protection of 3,3-dimethyl-2-pyrrolidinecarboxylic acid
-
Dissolution: Dissolve 3,3-dimethyl-2-pyrrolidinecarboxylic acid (1.0 equiv) in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium hydroxide (2.5 equiv) and stir until the starting material is fully dissolved.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Concentrate the reaction mixture in vacuo to remove the dioxane. Dilute the aqueous residue with water and wash with ethyl acetate. Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3,3-dimethyl-2-pyrrolidinecarboxylic acid.
Protocol 2: N-Cbz Protection of 3,3-dimethyl-2-pyrrolidinecarboxylic acid
-
Dissolution: Dissolve 3,3-dimethyl-2-pyrrolidinecarboxylic acid (1.0 equiv) in a 2:1 mixture of THF and water.
-
Basification: Add sodium bicarbonate (NaHCO₃, 2.0 equiv) and cool the mixture to 0 °C.
-
Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv) to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 2-4 hours and then at room temperature for 12-20 hours.[2]
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by silica gel column chromatography to afford N-Cbz-3,3-dimethyl-2-pyrrolidinecarboxylic acid.[2]
Protocol 3: N-Boc Deprotection
-
Dissolution: Dissolve N-Boc-3,3-dimethyl-2-pyrrolidinecarboxylic acid (1.0 equiv) in dichloromethane (DCM).
-
Acidification: Add an equal volume of trifluoroacetic acid (TFA) and stir the solution at room temperature for 1-2 hours.[3]
-
Isolation: Remove the solvent and excess TFA in vacuo to yield the deprotected product as its TFA salt.
Protocol 4: N-Cbz Deprotection (Hydrogenolysis)
-
Preparation: Dissolve N-Cbz-3,3-dimethyl-2-pyrrolidinecarboxylic acid (1.0 equiv) in methanol.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).
-
Reaction: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.[4]
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amino acid.
Visualization of Synthetic Pathways
The following diagrams illustrate the general workflows for the protection and deprotection of an amino acid with Boc and Cbz groups.
Caption: Comparative workflow for N-Boc and N-Cbz protection and deprotection.
The choice between N-Boc and N-Cbz protection is a strategic decision based on the desired deprotection conditions and orthogonality with other functional groups in the synthetic sequence.
Caption: Decision-making flowchart for selecting between N-Boc and N-Cbz.
Conclusion
Both N-Boc and N-Cbz are highly effective protecting groups for the nitrogen atom of 3,3-dimethyl-2-pyrrolidinecarboxylic acid. The steric hindrance introduced by the gem-dimethyl group may necessitate slightly longer reaction times or more forcing conditions compared to unsubstituted proline, but high yields are generally attainable for both protection and deprotection steps.
The primary determinant for choosing between N-Boc and N-Cbz lies in the planned synthetic route. The acid-lability of the Boc group makes it ideal for syntheses where hydrogenolysis conditions are not viable. Conversely, the stability of the Cbz group to a wide range of reagents, coupled with its mild removal by catalytic hydrogenation, makes it a superior choice when acid-sensitive functionalities are present. The orthogonality of these two protecting groups also allows for their simultaneous use in complex multi-step syntheses. This guide provides the foundational information for researchers to make an informed decision based on the specific needs of their synthetic project.
References
Spectroscopic comparison of racemic vs enantiopure N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid
For researchers, scientists, and drug development professionals, the precise characterization of chiral molecules is paramount. This guide provides a comprehensive spectroscopic comparison of the racemic mixture and the enantiomerically pure form of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid, a key building block in synthetic chemistry.
While chemically identical in an achiral environment, the spatial arrangement of atoms in enantiomers can lead to vastly different pharmacological effects. Consequently, robust analytical methods to distinguish and quantify enantiomers are critical. This guide outlines the expected outcomes from standard and specialized spectroscopic techniques, supported by detailed experimental protocols.
The Challenge of Chirality in Standard Spectroscopy
In conventional spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, performed in achiral solvents, the racemic and enantiopure forms of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid are indistinguishable. This is because enantiomers have identical physical properties, including the same magnetic environments for their nuclei and the same vibrational energies for their bonds. Therefore, their NMR and IR spectra will be superimposable.
Spectroscopic Data in an Achiral Environment
The following tables summarize the expected spectroscopic data for N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid. It is crucial to note that these values will be identical for both the racemic and the enantiopure samples when analyzed under standard, achiral conditions.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 1H | COOH |
| ~4.1-4.3 | m | 1H | N-CH-COOH |
| ~3.3-3.5 | m | 2H | N-CH₂ |
| ~1.8-2.2 | m | 2H | CH₂ |
| ~1.45 | s | 9H | C(CH₃)₃ (Boc) |
| ~1.1-1.3 | s | 6H | C(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~175-180 | COOH |
| ~154-156 | C=O (Boc) |
| ~80-82 | C (CH₃)₃ (Boc) |
| ~65-70 | N-C H-COOH |
| ~45-50 | N-C H₂ |
| ~40-45 | C (CH₃)₂ |
| ~30-35 | C H₂ |
| ~28 | C(C H₃)₃ (Boc) |
| ~20-25 | C(C H₃)₂ |
Table 3: Predicted FT-IR Spectroscopic Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| 2850-3000 | Medium-Strong | C-H stretch (Alkyl) |
| ~1740 | Strong | C=O stretch (Boc carbonyl) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| 1365 | Medium | C-H bend (t-butyl) |
| 1160 | Strong | C-O stretch (Boc) |
Table 4: Predicted Mass Spectrometry Fragmentation (ESI)
| m/z | Fragment |
| 244.15 | [M+H]⁺ |
| 188.13 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |
| 144.10 | [M - Boc + H]⁺ |
| 100.08 | [Pyrrolidine ring fragment] |
Differentiating Racemic vs. Enantiopure: Specialized Techniques
To distinguish between the racemic mixture and the enantiopure form, techniques that introduce a chiral element or are inherently sensitive to chirality must be employed.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common method for separating and quantifying enantiomers. By using a chiral stationary phase (CSP), the two enantiomers in a racemic mixture will have different affinities for the column, resulting in different retention times.
NMR Spectroscopy with Chiral Derivatizing Agents
In this technique, the carboxylic acid is reacted with a chiral derivatizing agent (CDA), such as a chiral amine, to form diastereomers. Diastereomers have different physical properties and, therefore, will exhibit distinct signals in the NMR spectrum, allowing for their differentiation and quantification.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light. Enantiomers will produce VCD spectra that are mirror images of each other (equal in magnitude but opposite in sign). A racemic mixture, having equal amounts of both enantiomers, will show no VCD signal.
Experimental Protocols
Standard NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire the spectra on a 500 MHz NMR spectrometer at room temperature.
-
Processing: Process the data using appropriate software. Reference the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C spectrum to the CDCl₃ peak at 77.16 ppm.
Standard FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Processing: Analyze the resulting spectrum of transmittance or absorbance versus wavenumber.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer and acquire the spectrum in positive ion mode.
-
Analysis: Identify the molecular ion peak and characteristic fragment ions.
Chiral HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase column suitable for acidic compounds (e.g., a polysaccharide-based column like Chiralpak AD-H or a macrocyclic glycopeptide-based column).
-
Mobile Phase: A mixture of hexane and a polar solvent like isopropanol or ethanol, often with a small amount of a modifier like trifluoroacetic acid to improve peak shape. The exact ratio will need to be optimized.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., ~210 nm).
-
Procedure: Inject the racemic mixture to determine the retention times of the two enantiomers. Then, inject the enantiopure sample to confirm which peak corresponds to that enantiomer.
NMR with Chiral Derivatizing Agent
-
Sample Preparation: In an NMR tube, dissolve ~5 mg of N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid in ~0.7 mL of CDCl₃.
-
Derivatization: Add a slight molar excess (1.1 equivalents) of an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine) and a coupling agent (e.g., DCC or EDC).
-
Reaction: Allow the reaction to proceed to completion at room temperature.
-
Acquisition and Analysis: Acquire the ¹H NMR spectrum. The protons in the newly formed diastereomeric amides will have different chemical shifts, allowing for integration and determination of the enantiomeric ratio.
Vibrational Circular Dichroism (VCD)
-
Sample Preparation: Prepare a concentrated solution (~10-20 mg/mL) of the sample in a suitable non-polar solvent (e.g., CCl₄ or CDCl₃).
-
Acquisition: Acquire the VCD and IR spectra simultaneously on a VCD spectrometer.
-
Analysis: The enantiopure sample will show a VCD spectrum with positive and negative bands. The racemic sample will show no VCD signal. The enantiomer of the measured pure sample will show an inverted VCD spectrum.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of racemic and enantiopure N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid.
Caption: Workflow for the spectroscopic comparison of racemic and enantiopure samples.
Synthesis of Racemic N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid: A Review of Available Synthetic Routes
Currently, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of established and detailed synthetic routes for racemic N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid. Despite extensive searches for its preparation, no specific experimental protocols or comparative studies detailing its synthesis could be identified.
While the synthesis of various other N-Boc protected pyrrolidine derivatives is well-documented, including methods for the preparation of N-Boc-proline and its analogs, information regarding the specific target molecule with a gem-dimethyl substitution at the 3-position remains elusive. The available literature primarily focuses on the synthesis of pyrrolidine rings with different substitution patterns.
Due to the lack of available data on the synthesis of racemic N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid, a comparison guide with quantitative data, detailed experimental protocols, and visualizations of synthetic pathways cannot be constructed at this time.
Researchers and drug development professionals interested in this specific compound may need to engage in de novo route scouting and process development. This would likely involve exploring strategies for the construction of the 3,3-dimethylpyrrolidine ring system followed by N-Boc protection and carboxylation, or alternative sequences involving the introduction of the gem-dimethyl group onto a pre-existing pyrrolidine scaffold.
Future publications or patents may disclose methods for the synthesis of this compound, which would then enable the creation of a comparative analysis as originally intended. Until such information becomes available, the synthesis of racemic N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic acid represents an unmet challenge in synthetic chemistry.
Safety Operating Guide
Proper Disposal of rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical reagents is a cornerstone of a compliant and secure laboratory environment. This document provides crucial safety and logistical information for the proper disposal of rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid, ensuring the protection of laboratory personnel and the environment. Adherence to these step-by-step procedures will help mitigate risks and ensure that chemical waste is managed responsibly.
Hazard Profile and Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the hazard profile of this compound. While a specific Safety Data Sheet (SDS) for this exact molecule was not retrieved, information on similar N-Boc protected pyrrolidine carboxylic acids indicates that it should be handled with care. The compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard.[1]
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE): To ensure safety, the following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles are mandatory.[2][3]
-
Hand Protection: Use chemical-impermeable gloves.[2]
-
Body Protection: A laboratory coat or apron is required to prevent skin contact.[2][3]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through an approved hazardous waste disposal facility.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][3]
1. Waste Minimization: Before beginning any experiment, carefully plan to minimize the generation of waste by accurately calculating the required amounts of the chemical and avoiding the preparation of excess solutions.[3]
2. Waste Segregation: Proper segregation is critical to prevent dangerous chemical reactions.
-
Collect solid waste separately from liquid waste.
-
If the compound is dissolved in a solvent, segregate it based on the solvent's properties (e.g., halogenated or non-halogenated).
-
Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong bases.[3]
3. Waste Collection and Container Labeling:
-
Collect all waste containing this compound, including contaminated materials like gloves and weighing paper, in a designated, properly labeled, and sealed container.[2]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3]
-
The label must also include the specific hazards (e.g., "Irritant") and the accumulation start date.[3]
4. Temporary Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[3][4]
-
The SAA should utilize secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.[3]
-
Keep the waste container tightly closed at all times, except when adding waste.[3]
5. Arranging for Waste Pickup:
-
Once the waste container is full, or has reached the maximum allowable accumulation time as per your institution's policy, arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C12H21NO4 | [1] |
| Molecular Weight | 243.3 g/mol | [1] |
| CAS Number | 143979-40-2 | [1] |
| Solubility | Soluble in Chloroform, Ethyl Acetate and Methanol | [1] |
| Shelf Life | 1095 days | [1] |
Experimental Protocols
Spill and Leak Procedures:
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an absorbent material to soak up the substance. For larger spills, they may need to be pumped into waste containers.[5]
-
Collection: Sweep up the absorbed material and place it into a suitable, labeled container for disposal.[6][7]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
References
Essential Safety and Logistical Information for Handling rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemical compounds is paramount. This guide provides essential safety protocols and logistical plans for rac N-Boc-3,3-dimethyl-2-pyrrolidenecarboxylic Acid. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
The primary hazards associated with this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates this compound with the GHS07 pictogram and a "Warning" signal word.[1]
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
| Hazard Category | Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | H315: Causes skin irritation[1] | Lab Coat: A standard or chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are required. Gloves should be inspected for defects before use and replaced immediately if contaminated. Footwear: Fully enclosed shoes are mandatory. |
| Eye Contact | H319: Causes serious eye irritation[1] | Safety Glasses/Goggles: Wear safety glasses with side shields or chemical splash goggles that conform to ANSI Z.87.1 standards. Face Shield: When there is a significant risk of splashing or dust generation, a face shield worn over safety glasses is recommended. |
| Inhalation | H335: May cause respiratory irritation[1] | Ventilation: All handling of the solid compound must occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust. Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is required. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood.
-
Ventilation: Ensure the chemical fume hood is functioning correctly before commencing any work.
-
Gather Materials: Assemble all necessary equipment (e.g., spatulas, weighing paper, glassware) and labeled waste containers before handling the chemical.
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above before entering the designated handling area.
3. Handling the Compound:
-
Weighing: To contain any dust, carefully weigh the desired amount of the powdered compound on weighing paper or in a suitable container inside the fume hood.
-
Transferring: Use a spatula to transfer the solid. Avoid any actions that could generate dust, such as pouring from a height.
-
In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
4. Post-Handling Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.
-
Doffing PPE: To avoid cross-contamination, remove PPE in the correct order, starting with gloves, followed by the lab coat and eye protection.
-
Hygiene: Always wash hands thoroughly with soap and water after handling the chemical.[2]
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and must be carried out in accordance with institutional and regulatory guidelines.
1. Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.
-
Unused Compound: Unused or unwanted this compound must be disposed of as hazardous chemical waste. Do not mix with other waste streams unless compatibility has been verified.
2. Waste Disposal:
-
Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste characterization and disposal procedures.[3]
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the chemical name and associated hazards.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials while awaiting pickup by a certified waste disposal contractor.
Experimental Workflow
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
